molecular formula C5H10O4 B045203 m-PEG1000-CH2COOH CAS No. 16024-56-9

m-PEG1000-CH2COOH

Número de catálogo: B045203
Número CAS: 16024-56-9
Peso molecular: 134.13 g/mol
Clave InChI: CLLLODNOQBVIMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methoxyethoxy)acetic acid is a versatile carboxylic acid derivative of significant interest in chemical and pharmaceutical research. Its key structural feature is the incorporation of a short polyether (methoxyethoxy) chain, which imparts unique physicochemical properties, particularly enhanced water solubility compared to simple aliphatic acids. This makes it a valuable building block and linker molecule, especially in the field of bioconjugation. Researchers utilize it to modify biomolecules, such as peptides and proteins, to improve their solubility, stability, and pharmacokinetic profiles. Its mechanism of action in such applications involves the carboxylic acid group forming stable amide or ester bonds with target molecules, while the hydrophilic polyether side chain extends into the aqueous environment, shielding the modified compound from undesirable interactions. Beyond bioconjugation, this compound serves as a key intermediate in organic synthesis for constructing more complex molecules, including polymers and dendrimers with tailored properties for drug delivery systems and material science. It is also studied as a metabolite or analog in investigations involving glycol ethers. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-methoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLLODNOQBVIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67665-18-3
Record name Polyethylene glycol carboxymethyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67665-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90166841
Record name (2-Methoxyethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-56-9
Record name (2-Methoxyethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16024-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the structure of m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of m-PEG1000-CH2COOH

Introduction

Methoxy-polyethylene glycol-carboxymethyl acid with an average molecular weight of 1000 g/mol , abbreviated as this compound, is a heterobifunctional polymer derivative. It belongs to the class of polyethylene (B3416737) glycol (PEG) compounds that are widely utilized in biomedical and pharmaceutical research. This guide provides a detailed elucidation of its molecular structure for researchers, scientists, and drug development professionals.

Molecular Components

The structure of this compound is composed of three primary components: a terminal methoxy (B1213986) group, a polyethylene glycol 1000 backbone, and a terminal carboxymethyl group.

Methoxy Group (m-)

The "m" in this compound signifies a methoxy group (-OCH₃) that caps (B75204) one end of the polyethylene glycol chain. This modification replaces one of the terminal hydroxyl groups of a standard PEG molecule. The methoxy capping renders this terminus chemically inert, enhancing the stability of the molecule by preventing unwanted reactions and dimerization.[][2]

Polyethylene Glycol 1000 (PEG1000) Backbone

The core of the molecule is a polyethylene glycol chain with an average molecular weight of approximately 1000 g/mol .[2] PEG is a polymer of repeating ethylene (B1197577) oxide units, and its general formula is H(OCH₂CH₂)nOH.[3][4][5][6] For PEG1000, the average number of repeating oxyethylene units (n) is approximately 22.[3] This polymer backbone is known for its hydrophilicity, biocompatibility, and low immunogenicity.[]

Carboxymethyl Group (-CH₂COOH)

The other terminus of the PEG chain is functionalized with a carboxymethyl group, which is a type of carboxylic acid. This functional group provides a reactive site for conjugation with other molecules, such as proteins, peptides, or small molecule drugs, that contain primary amine or hydroxyl groups.[7][8] This reaction typically forms a stable amide or a less stable ester linkage, respectively.[8]

Overall Molecular Structure

The complete structure of this compound can be represented as a linear polymer chain. At one end, there is an unreactive methoxy group, and at the other end, there is a reactive carboxylic acid group, separated by the PEG1000 polymer backbone. The general chemical structure is CH₃O-(CH₂CH₂O)n-CH₂COOH, where 'n' is approximately 22.

Physicochemical Data Summary

PropertyValueReference
Average Molecular Weight~1000 g/mol [2][3]
General FormulaCH₃O(C₂H₄O)nCH₂COOH[8]
Average Number of Repeating Oxyethylene Units (n)~22[3]
AppearanceWhite/off-white solid, semi-solid, or liquid (depending on molecular weight)[8]
SolubilitySoluble in water and many organic solvents[3][8]
Reactive GroupCarboxylic Acid (-COOH)[8]

Experimental Protocols

General Protocol for Amine Conjugation (Amide Bond Formation)

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Dissolve this compound and NHS in the reaction buffer.

  • Add EDC to the solution to activate the carboxylic acid group of the PEG. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing molecule to the activated PEG solution.

  • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quench the reaction by adding the quenching solution.

  • Purify the resulting PEG-conjugate using an appropriate purification system to remove unreacted reagents.

Visualizations

Structural Diagram of this compound

G cluster_0 a CH₃O- b (CH₂CH₂O) a->b c n d -CH₂COOH caption Schematic structure of this compound.

Schematic structure of this compound.
Amine Conjugation Workflow

G A This compound B EDC/NHS Activation A->B C Activated PEG-NHS Ester B->C E Conjugation Reaction C->E D Amine-containing Molecule (R-NH₂) D->E F PEG-NH-R Conjugate E->F caption Workflow for amine conjugation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Methoxy-PEG1000-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)1000-carboxylic acid (mPEG1000-COOH). This heterobifunctional PEG derivative is a critical component in bioconjugation, drug delivery, and surface functionalization, serving as a linker to covalently attach the hydrophilic PEG polymer to various substrates.[1][2] This guide details established synthesis protocols, purification methodologies, and presents the information in a structured format for practical application in a laboratory setting.

Synthesis of Methoxy-PEG1000-Carboxylic Acid

The conversion of the terminal hydroxyl group of methoxy-poly(ethylene glycol) (mPEG-OH) to a carboxylic acid is typically achieved through oxidation. Several methods exist, with varying degrees of efficiency, safety, and scalability.[3][4] This guide focuses on two prominent methods: TEMPO-mediated oxidation and Jones oxidation.

TEMPO-Mediated Oxidation

2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) is a stable radical that, in the presence of a co-oxidant, selectively oxidizes primary alcohols to aldehydes or carboxylic acids under mild conditions.[5][6][7] This method is advantageous due to its high selectivity, which minimizes the risk of ether bond cleavage within the PEG chain.[5]

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is adapted from established procedures for various mPEG molecular weights.[3][5]

  • Dissolution: Dissolve 10 g of mPEG1000-OH (10 mmol) in 100 mL of deionized water in a beaker equipped with a magnetic stirrer.

  • Catalyst Addition: To the solution, add 0.0156 g of TEMPO (0.1 mmol) and 0.119 g of potassium bromide (1 mmol). Stir the mixture at room temperature until all components are dissolved.

  • Cooling: Place the beaker in an ice-water bath to cool the solution to approximately 0-5 °C.

  • Oxidant Addition: Slowly add a pre-cooled aqueous solution of sodium hypochlorite (B82951) (NaOCl) (e.g., 8% solution, approximately 40 mL, adjusted to pH 10 with 4N HCl) to the reaction mixture while vigorously stirring.

  • pH Monitoring and Adjustment: During the addition of NaOCl and throughout the reaction, monitor the pH of the solution. Maintain the pH between 9 and 11 by the dropwise addition of 0.5N sodium hydroxide (B78521) (NaOH) solution. The reaction is complete when the pH stabilizes and no longer decreases.[3]

  • Quenching: After the reaction is complete (typically 2-4 hours), quench any excess oxidant by adding a small amount of ethanol (B145695) (e.g., 5 mL) and continue stirring for 30 minutes at room temperature.[3]

Jones Oxidation

The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.[8][9][10] While effective, this method involves the use of carcinogenic Cr(VI) compounds and requires careful handling and waste disposal.[9]

Experimental Protocol: Jones Oxidation

This protocol is based on general procedures for the Jones oxidation of alcohols.[4][8][11]

  • Dissolution: Dissolve 10 g of mPEG1000-OH (10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

  • Reagent Preparation (Jones Reagent): In a separate beaker, carefully dissolve 2.67 g of chromium trioxide (CrO3) in 2.3 mL of concentrated sulfuric acid. Slowly add this mixture to 7 mL of deionized water while cooling in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the mPEG solution. The reaction is exothermic, and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange/red to green, indicating the reduction of Cr(VI) to Cr(III).[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[4]

  • Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the orange color disappears and a green precipitate of chromium salts is formed.

Purification of Methoxy-PEG1000-Carboxylic Acid

Purification is a critical step to remove unreacted mPEG-OH, reagents, and byproducts. A combination of extraction and precipitation is commonly employed.

Experimental Protocol: Purification

  • Acidification: After the synthesis reaction (either TEMPO-mediated or Jones oxidation), acidify the aqueous solution to a pH of approximately 3 using 4N hydrochloric acid (HCl).[3][5]

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (3 x 100 mL).[4] Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with a saturated sodium chloride (NaCl) solution (2 x 50 mL) to remove any remaining water-soluble impurities.[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solution under reduced pressure using a rotary evaporator.[4]

  • Precipitation/Crystallization: Pour the concentrated, viscous solution into a large volume of cold diethyl ether with vigorous stirring to precipitate the mPEG1000-COOH as a white solid.[3][4][5]

  • Isolation and Drying: Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to a constant weight.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of mPEG1000-COOH.

Table 1: Reagent Quantities for Synthesis of mPEG1000-COOH (10g scale)

ReagentMolecular Weight ( g/mol )Moles (mmol)Quantity
TEMPO-Mediated Oxidation
mPEG1000-OH~10001010 g
TEMPO156.250.10.0156 g
Potassium Bromide (KBr)119.0010.119 g
Sodium Hypochlorite (NaOCl)74.44Varies~40 mL of 8% solution
Jones Oxidation
mPEG1000-OH~10001010 g
Chromium Trioxide (CrO3)99.9926.72.67 g
Sulfuric Acid (H2SO4)98.08~42.32.3 mL

Table 2: Typical Yield and Purity

ParameterTypical ValueMethod of Determination
Yield>90%Gravimetric analysis
Purity (Carboxylic Acid Functionality)>95%Acid-base titration, 1H-NMR Spectroscopy
Polydispersity Index (PDI)<1.1Gel Permeation Chromatography (GPC)

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis start mPEG1000-OH dissolution Dissolution (Water or Acetone) start->dissolution oxidation Oxidation dissolution->oxidation tempo TEMPO-mediated oxidation->tempo Method 1 jones Jones Oxidation oxidation->jones Method 2 quench Quenching tempo->quench jones->quench acidify Acidification quench->acidify

Caption: Synthesis workflow for mPEG1000-COOH.

Purification_Workflow cluster_purification Purification start_purification Acidified Reaction Mixture extraction Solvent Extraction (e.g., CH2Cl2) start_purification->extraction washing Washing (Water, Brine) extraction->washing drying Drying (e.g., MgSO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration precipitation Precipitation (Cold Diethyl Ether) concentration->precipitation isolation Isolation & Drying precipitation->isolation final_product mPEG1000-COOH isolation->final_product

Caption: Purification workflow for mPEG1000-COOH.

Conclusion

This technical guide provides detailed, actionable protocols for the synthesis and purification of methoxy-PEG1000-carboxylic acid. By following these procedures, researchers, scientists, and drug development professionals can reliably produce high-quality mPEG1000-COOH for a wide range of applications in the biomedical and pharmaceutical fields. Careful attention to reaction conditions, pH monitoring, and purification steps is crucial for obtaining a final product with high purity and functionality.

References

An In-depth Technical Guide to the Aqueous Properties of m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-poly(ethylene glycol)-1000-carboxymethyl acid (m-PEG1000-CH2COOH) in aqueous solutions. This information is critical for researchers and professionals in drug development, enabling a deeper understanding of this polymer's behavior for applications in bioconjugation, nanoparticle formulation, and drug delivery systems.

Physicochemical Properties

This compound is a monofunctionalized polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid group. This structure imparts amphiphilic characteristics, influencing its behavior in aqueous environments. The hydrophilic PEG tail ensures water solubility, while the terminal carboxylic acid provides a reactive handle for conjugation and introduces pH-responsive behavior.

General Properties
PropertyDescriptionSource
Appearance White to off-white solid or waxy solid at room temperature.
Molecular Weight Approximately 1000 g/mol .
Solubility Readily soluble in water and polar organic solvents such as methanol (B129727) and acetone. Insoluble in nonpolar hydrocarbons.[1]
pH of 5% (w/w) Aqueous Solution Typically in the range of 5 to 7.[1]
Properties in Aqueous Solution
PropertyExpected Behavior and Typical Values for Similar Molecules
Critical Micelle Concentration (CMC) While PEGs themselves do not have a classical CMC, the amphiphilic nature of this compound may lead to self-assembly. The CMC for PEGylated lipids with similar PEG chain lengths is in the micromolar range. The CMC of this compound is expected to be influenced by pH, with aggregation being more likely at lower pH when the carboxyl group is protonated and less hydrophilic.
pKa of Carboxylic Acid The pKa of the terminal carboxylic acid on a PEG chain is expected to be in the range of 3-5, similar to other carboxylic acids. This means that at physiological pH (~7.4), the carboxyl group will be predominantly deprotonated and negatively charged.
Hydrodynamic Radius (Rh) The hydrodynamic radius of a 1 kDa PEG molecule in water is in the range of 1-2 nm. The addition of the carboxymethyl group is not expected to significantly alter this value. The Rh can be influenced by concentration and the formation of aggregates.

Experimental Protocols for Characterization

To fully characterize the aqueous solution properties of this compound, a series of experiments are required. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the solution as a function of the polymer concentration. A common method is surface tension measurement.

Protocol: CMC Determination by Surface Tensiometry

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, for example, from 10⁻⁶ M to 10⁻² M.

  • Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Ensure the system reaches equilibrium before each measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau.

    • The CMC is the concentration at the intersection of the two linear portions of the graph.

Determination of the Acid Dissociation Constant (pKa)

The pKa of the terminal carboxylic acid can be determined by acid-base titration.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Instrumentation: Use a pH meter and a calibrated burette.

  • Titration:

    • Place the this compound solution in a beaker with a magnetic stirrer.

    • Record the initial pH of the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant.

    • Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of Hydrodynamic Radius (Rh)

Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic radius of polymers and nanoparticles in solution.

Protocol: Hydrodynamic Radius Measurement by DLS

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The solution should be filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrumentation: Use a DLS instrument equipped with a laser and a detector.

  • Measurement:

    • Place the filtered sample in a clean cuvette.

    • Equilibrate the sample to the desired temperature.

    • Perform the DLS measurement, which involves shining a laser through the sample and analyzing the fluctuations in the scattered light intensity.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient (D) of the molecules.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Visualizations of Experimental Workflows and Molecular Behavior

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the expected behavior of this compound in aqueous solution.

experimental_workflow_characterization cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_pka pKa Determination cluster_rh Hydrodynamic Radius Determination prep Prepare aqueous stock solution of this compound dilute Create serial dilutions prep->dilute titrate Potentiometric Titration with NaOH prep->titrate dls Dynamic Light Scattering (DLS) Measurement prep->dls st Measure Surface Tension dilute->st plot_st Plot Surface Tension vs. log(Concentration) st->plot_st cmc Determine CMC from plot inflection plot_st->cmc plot_ph Plot pH vs. Volume of NaOH titrate->plot_ph pka Determine pKa at half-equivalence point plot_ph->pka analyze Analyze correlation function to get Diffusion Coefficient (D) dls->analyze calc_rh Calculate Rh using Stokes-Einstein Equation analyze->calc_rh

Caption: Experimental workflow for characterizing this compound.

ph_dependent_behavior cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node m-PEG-COOH low_ph_agg Potential for Aggregation low_ph_node->low_ph_agg Protonated (Neutral) high_ph_node m-PEG-COO- high_ph_disp Stable Dispersion high_ph_node->high_ph_disp Deprotonated (Negative Charge)

References

solubility of m-PEG1000-CH2COOH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of m-PEG1000-CH2COOH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy(polyethylene glycol) acetic acid with an average molecular weight of 1000 g/mol (this compound). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, semi-quantitative data where available, and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.

Introduction to this compound

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative, capped with a methoxy (B1213986) group at one end and functionalized with a carboxylic acid group at the other. The PEG backbone imparts hydrophilicity and biocompatibility, while the terminal carboxylic acid allows for covalent conjugation to amine-containing molecules such as proteins, peptides, and nanoparticles. Understanding its solubility is critical for its application in bioconjugation, drug delivery, and surface modification, as these processes are often conducted in a variety of aqueous and organic media.

Solubility Profile of this compound

The solubility of PEG derivatives is influenced by several factors, including the molecular weight of the PEG chain, the nature of the end groups, the polarity of the solvent, and the temperature. For this compound, the hydrophilic PEG chain dominates its solubility characteristics, but the terminal carboxylic acid can also play a role, particularly in solvents capable of hydrogen bonding.

Qualitative Solubility

Based on technical data sheets and general literature on PEG derivatives, the solubility of this compound in common organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesSolubility
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
Dimethylformamide (DMF)Soluble[1][2][3]
Chlorinated Solvents Dichloromethane (DCM)Soluble[1][2][3]
ChloroformSoluble[1][2]
Polar Protic WaterSoluble[1][3][]
Methanol, EthanolLess Soluble (Solubility may increase with heating)[][5][6]
Aromatic Hydrocarbons TolueneLess Soluble (Solubility may increase with heating)[1][2]
Ethers Diethyl EtherInsoluble[1]
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble[5][7]
Semi-Quantitative Solubility Data

Precise, high-quality quantitative solubility data for this compound is not widely published. However, some manufacturers provide lower-limit estimates.

Table 2: Semi-Quantitative Solubility of m-PEG-COOH (MW 1000)

SolventReported Solubility (at ambient temperature)Source
Water> 10 mg/mLNanocs[8]
Chloroform> 10 mg/mLNanocs[8]
DMSO> 10 mg/mLNanocs[8]

Note: These values indicate that at least 10 mg of the substance can be dissolved in 1 mL of the solvent, but the saturation point may be significantly higher.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in a specific solvent, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility.

Materials and Equipment
  • This compound

  • Selected organic solvent(s) (high purity)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the polymer.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a known volume of the clear filtrate into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the dish with the dried residue. The difference in weight gives the mass of the dissolved this compound.

    • Chromatographic Analysis (e.g., HPLC): If a suitable analytical method is available, dilute the filtrate to a known concentration and quantify the amount of this compound against a standard curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as mg/mL, g/L, or as a weight percentage.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Select Solvent & Temperature B Add Excess this compound to a Known Volume of Solvent A->B C Seal Vial & Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Excess Solid to Settle or Centrifuge C->D E Withdraw Supernatant D->E F Filter Supernatant (e.g., 0.22 µm filter) E->F G Analyze Filtrate (Gravimetric, HPLC, etc.) F->G H Calculate Solubility (e.g., mg/mL) G->H I Solubility Data H->I

Caption: Workflow for determining polymer solubility.

Conclusion

References

The Versatility of Carboxyl-Terminated PEG 1000 in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxyl-terminated polyethylene (B3416737) glycol with a molecular weight of 1000 Da (COOH-PEG 1000) has emerged as a cornerstone in bioconjugation and biomaterial science. Its unique properties, including biocompatibility, hydrophilicity, and a terminal reactive carboxyl group, make it an invaluable tool for a myriad of research applications. This technical guide provides a comprehensive overview of the core applications of COOH-PEG 1000, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of Carboxyl-Terminated PEG 1000

The terminal carboxylic acid group of COOH-PEG 1000 serves as a versatile anchor point for covalently attaching it to various molecules and surfaces. This process, often referred to as PEGylation, imparts favorable physicochemical properties to the conjugated entity. The primary applications include:

  • Bioconjugation of Proteins and Peptides: PEGylation of therapeutic proteins and peptides can shield them from enzymatic degradation, reduce immunogenicity, and prolong their circulation half-life in the body.[1]

  • Drug Delivery Systems: COOH-PEG 1000 is instrumental in the development of targeted drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and micelles, enhancing their stability, and enabling the attachment of targeting ligands.[2][3]

  • Nanoparticle Functionalization: The modification of nanoparticles with COOH-PEG 1000 improves their colloidal stability by providing steric hindrance, which prevents aggregation.[2] The terminal carboxyl group can then be used to conjugate antibodies, aptamers, or other targeting moieties for specific cell or tissue recognition.[4]

  • Surface Modification: Surfaces of medical devices, biosensors, and research tools can be coated with COOH-PEG 1000 to reduce non-specific protein adsorption, a phenomenon known as biofouling.[5][6] This is critical for improving the performance and biocompatibility of these materials.[6]

Quantitative Data on COOH-PEG 1000 Applications

The following tables summarize key quantitative data from various research applications of carboxyl-terminated PEG, providing a comparative overview of its impact on different systems.

Table 1: Physicochemical Properties of Nanoparticles Functionalized with Carboxyl-Terminated PEG

Nanoparticle TypeInitial Size (nm)Size after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
PLGA Nanoparticles114 - 335Bimodal distribution observed-26.2-2.8 to -9.3[1]
Itraconazole-loaded Nanoparticles253286-30.1-18.6[2]
Oleic Acid Magnetic Nanoparticles~8 (core)~184Not specifiedCationic charge increased zeta potential[7]
PLGA-PEG-COOH NanoparticlesNot specifiedNot specifiedVaries with loadingVaries with loading[8]

Table 2: Drug Loading and Release with PEGylated Nanocarriers

Nanocarrier SystemDrugDrug Loading Capacity (%)Key Release CharacteristicsReference
GO-PEG 4000Doxorubicin87pH-sensitive release[9]
Oleic Acid-PEG-MNPsDoxorubicinSimilar across different OA-PEG-MNPsSustained release[7]

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of COOH-PEG 1000.

Protocol 1: Bioconjugation of a Protein using EDC/NHS Chemistry

This protocol outlines the covalent attachment of COOH-PEG 1000 to a protein containing primary amines (e.g., lysine (B10760008) residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials:

  • COOH-PEG 1000

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of COOH-PEG 1000:

    • Dissolve COOH-PEG 1000 in Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the COOH-PEG 1000 solution. A common starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of Sulfo-NHS over COOH-PEG 1000.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.[10]

  • Protein Conjugation:

    • Dissolve the protein of interest in Coupling Buffer.

    • Add the activated COOH-PEG 1000 solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application, typically ranging from 10:1 to 50:1.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with Thiol-PEG-COOH, followed by activation of the carboxyl group for further conjugation. While the initial ligand is a thiol for AuNP binding, the terminal carboxyl group from a hetero-bifunctional PEG allows for subsequent EDC/NHS chemistry.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs)

  • HS-PEG-COOH (Thiol-PEG-Carboxylic Acid)

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • PBS, pH 7.4

  • Amine-containing molecule for conjugation (e.g., antibody, peptide)

Procedure:

  • Ligand Exchange:

    • Add HS-PEG-COOH to the AuNP solution. The concentration of HS-PEG-COOH will depend on the desired surface density.

    • Stir the solution for several hours to allow for the displacement of citrate (B86180) ions and the formation of a stable thiol-gold bond.

    • Purify the PEGylated AuNPs by centrifugation and resuspension in a suitable buffer (e.g., MES buffer) to remove excess unbound PEG.

  • Activation of Terminal Carboxyl Groups:

    • Resuspend the purified HS-PEG-COOH functionalized AuNPs in Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of Amine-containing Molecule:

    • Add the amine-containing molecule (dissolved in PBS, pH 7.4) to the activated AuNP suspension.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction with a suitable quenching agent.

    • Purify the final conjugated AuNPs by centrifugation and resuspension in a storage buffer to remove unreacted molecules and byproducts.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key steps in the experimental protocols described above.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step COOH_PEG COOH-PEG 1000 Activated_PEG NHS-activated PEG COOH_PEG->Activated_PEG Activation (MES Buffer, pH 6.0) EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_PEG Conjugated_Protein PEGylated Protein Activated_PEG->Conjugated_Protein Protein Protein (-NH2) Protein->Conjugated_Protein Conjugation (PBS, pH 7.2-7.5) Purification Purification (Desalting Column) Conjugated_Protein->Purification

Workflow for the bioconjugation of a protein with COOH-PEG 1000.

Nanoparticle_Functionalization_Workflow cluster_pegylation Nanoparticle PEGylation cluster_activation Carboxyl Group Activation cluster_conjugation Biomolecule Conjugation Nanoparticle Core Nanoparticle PEG_Nanoparticle PEGylated Nanoparticle Nanoparticle->PEG_Nanoparticle PEG_Ligand COOH-PEG-Ligand (e.g., Thiol for AuNPs) PEG_Ligand->PEG_Nanoparticle Surface Modification Activated_Nanoparticle NHS-activated Nanoparticle PEG_Nanoparticle->Activated_Nanoparticle Activation EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Nanoparticle Functionalized_Nanoparticle Functionalized Nanoparticle Activated_Nanoparticle->Functionalized_Nanoparticle Biomolecule Targeting Ligand (-NH2) (e.g., Antibody) Biomolecule->Functionalized_Nanoparticle Conjugation

General workflow for nanoparticle functionalization using COOH-PEG.

References

A Beginner's Guide to Protein Modification with m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of m-PEG1000-CH2COOH for researchers, scientists, and drug development professionals new to protein modification. We will delve into the core principles of PEGylation, focusing on the practical application of this versatile reagent.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The benefits of PEGylation are numerous and include:

  • Extended circulatory half-life: The increased hydrodynamic size of the PEG-protein conjugate reduces renal clearance.[1][2]

  • Enhanced stability: PEGylation can protect proteins from proteolytic degradation.[1]

  • Improved solubility: This is particularly beneficial for hydrophobic molecules.[1]

  • Reduced immunogenicity and antigenicity: The PEG chain can mask epitopes on the protein surface, preventing recognition by the immune system.[1][3]

Understanding this compound

This compound is a heterobifunctional PEG reagent. Let's break down its name:

  • m-PEG: The "m" stands for methoxy (B1213986), indicating that one end of the PEG chain is capped with a methyl group, rendering it unreactive.

  • 1000: This number represents the average molecular weight of the PEG polymer, which is approximately 1000 g/mol .[4][5][6]

  • -CH2COOH: This is the carboxyl functional group at the other end of the PEG chain. This group is the reactive handle that allows for conjugation to the target protein.

Physicochemical Properties of PEG 1000

Polyethylene glycol 1000 is a white, waxy solid at room temperature with a solidification point of about 38°C.[4][7] It is soluble in water and polar organic solvents such as acetone (B3395972) and methanol, but insoluble in pure hydrocarbons.[4][7] The chemical properties of PEG are primarily governed by its two hydroxy end groups (or in this case, a methoxy and a carboxyl group) and its ether groups.[4]

PropertyValueReferences
Average Molecular Weight 950 - 1050 g/mol [4][5][6]
Physical Form White, waxy solid[4]
Solidification Point 35 - 40 °C[4]
Solubility in Water Soluble[4][8]
pH (5% w/w in water) 5 - 7[4]

The Chemistry of Protein Modification with this compound

The carboxylic acid group of this compound is not directly reactive with proteins. It must first be activated to a more reactive species. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.[9][10][11]

Activation of the Carboxyl Group

The carboxyl group is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a highly reactive NHS ester of the PEG.

Activation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step mPEG_COOH This compound NHS_Ester m-PEG1000-CH2-CO-NHS mPEG_COOH->NHS_Ester + NHS, EDC/DCC PEG_Protein PEGylated Protein NHS_Ester->PEG_Protein + Protein-NH2 (pH 7.2-8.5) Protein Protein-NH2 Protein->PEG_Protein

Caption: General workflow for protein PEGylation.

Conjugation to the Protein

The resulting PEG-NHS ester reacts efficiently with primary amino groups (-NH2) on the protein to form a stable amide bond.[10][12] These primary amines are found at the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues.[10][13] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[9][11] At a lower pH, the amino group is protonated, and the reaction will not proceed efficiently.[9][11]

Experimental Protocols

A. Activation of this compound to m-PEG1000-NHS

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Cold diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus

Protocol:

  • Dissolve this compound in anhydrous DCM or DMF in a round bottom flask.

  • Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of EDC (or DCC) to the solution.[14]

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).[14]

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Precipitate the activated PEG-NHS ester by adding the filtrate to cold diethyl ether.[14]

  • Collect the precipitate by filtration and dry it under a vacuum.

  • Store the activated m-PEG1000-NHS desiccated at -20°C.[14]

B. Protein PEGylation with m-PEG1000-NHS

Materials:

  • Target protein

  • Activated m-PEG1000-NHS

  • Amine-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).[9][10][12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[14]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[9][10][12]

  • Dialysis or size-exclusion chromatography system for purification.

Protocol:

  • Prepare a solution of the target protein in the reaction buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL.[11][14]

  • Immediately before use, dissolve the activated m-PEG1000-NHS in a small amount of anhydrous DMSO or DMF.[12][13]

  • Add the desired molar excess of the activated PEG solution to the protein solution. A 20-fold molar excess of PEG to protein is a common starting point.[12] The volume of the organic solvent should not exceed 10% of the final reaction volume.[12]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.[14]

  • Incubate for an additional 30 minutes.[14]

  • Purify the PEG-protein conjugate from unreacted PEG and by-products.

PEGylation_Protocol start Start dissolve_protein Dissolve Protein in Amine-Free Buffer (pH 7.2-8.5) start->dissolve_protein mix Add PEG-NHS to Protein Solution dissolve_protein->mix dissolve_peg Dissolve m-PEG-NHS in DMSO or DMF dissolve_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify PEGylated Protein quench->purify end End purify->end

Caption: Experimental workflow for protein PEGylation.

Purification of PEGylated Proteins

The PEGylation reaction results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction by-products.[] Purification is a critical step to isolate the active PEG-protein conjugate.

Common Purification Techniques
  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, allowing for efficient separation of PEGylated protein from the smaller, unreacted protein and PEG reagent.[][16][17]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[][16] This allows for the separation of proteins with different degrees of PEGylation and even positional isomers.[]

  • Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove smaller molecular weight species like unreacted PEG and buffer components.[][16]

TechniquePrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusEfficient removal of unreacted PEG and protein.Resolution may be insufficient to separate species with different degrees of PEGylation.[16]
Ion Exchange Chromatography (IEX) Net ChargeCan separate positional isomers and species with different degrees of PEGylation.[]Effectiveness may decrease with a higher degree of PEGylation due to charge shielding.[16]
Ultrafiltration/Diafiltration Molecular Weight CutoffSimple and effective for buffer exchange and removing small impurities.Cannot fully remove all smaller species; a trade-off between purity and yield is often necessary.[16]

Analysis and Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEG-protein conjugate to determine the extent and sites of PEGylation, as well as to confirm its purity and integrity.

Analytical Techniques
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a band with a higher apparent molecular weight. Staining with barium iodide can specifically detect the PEG portion of the conjugate.[18]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can be used to determine the precise molecular weight of the PEGylated protein.[18] The increase in mass corresponds to the number of attached PEG molecules.[18]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and SEC-HPLC are valuable for assessing the purity of the conjugate and separating different PEGylated species.

Analysis_Workflow start Purified PEGylated Protein sds_page SDS-PAGE (Apparent Molecular Weight) start->sds_page mass_spec Mass Spectrometry (Precise Molecular Weight, Degree of PEGylation) start->mass_spec hplc HPLC (Purity, Heterogeneity) start->hplc activity_assay Biological Activity Assay sds_page->activity_assay mass_spec->activity_assay hplc->activity_assay end Characterized Product activity_assay->end

Caption: Characterization workflow for PEGylated proteins.

Conclusion

This compound is a valuable tool for the modification of proteins and peptides. Through a straightforward activation and conjugation process, it allows for the attachment of a 1000 Da PEG chain, which can significantly enhance the therapeutic properties of the molecule. Careful optimization of the reaction conditions, followed by robust purification and characterization, are key to obtaining a high-quality, effective PEG-protein conjugate. This guide provides a foundational understanding and practical protocols for researchers embarking on their first protein PEGylation experiments.

References

Methodological & Application

Application Notes and Protocols for the Activation of m-PEG1000-CH2COOH with EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methoxypolyethylene glycol-acetic acid (m-PEG1000-CH2COOH) is a commonly utilized PEG derivative for the modification of proteins, peptides, nanoparticles, and other amine-containing molecules. The process of "PEGylation" can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. Activation of the terminal carboxylic acid group of this compound is a critical step to enable its conjugation to primary amines. A widely employed and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step reaction first activates the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester, which can subsequently react with a primary amine to form a stable amide bond.[1] This document provides a detailed protocol for the activation of this compound using EDC/NHS chemistry.

Chemical Reaction Pathway

The activation of a carboxylic acid with EDC and NHS proceeds in two main steps. First, EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. To improve efficiency and stability, NHS is added to react with this intermediate, creating a semi-stable NHS ester. This NHS ester is then reactive towards primary amines.

G mPEG_COOH This compound Intermediate O-acylisourea intermediate (unstable) mPEG_COOH->Intermediate + EDC EDC EDC->Intermediate Activated_PEG m-PEG1000-CH2-NHS (amine-reactive NHS ester) Intermediate->Activated_PEG + Byproduct1 Urea byproduct Intermediate->Byproduct1 NHS NHS NHS->Activated_PEG Conjugate m-PEG-Conjugate Activated_PEG->Conjugate + Amine R-NH2 (Amine-containing molecule) Amine->Conjugate Byproduct2 NHS Conjugate->Byproduct2

Caption: Chemical reaction pathway for EDC/NHS activation of this compound.

Quantitative Data Summary

The efficiency of the activation and subsequent conjugation reactions is highly dependent on the molar ratios of the reagents, pH, and reaction time. The following table summarizes the generally recommended ranges for these parameters. Optimization may be required for specific applications.

ParameterRecommended RangePurposeReference
Activation Step (pH 4.5-6.0)
EDC to this compound Molar Ratio2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.[1][2]
NHS to this compound Molar Ratio2 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[1]
NHS to EDC Molar Ratio1.25 - 2.5 fold excessTo efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.[2]
Reaction Time15 - 30 minutesFor the formation of the amine-reactive NHS ester.[1][3]
TemperatureRoom TemperatureFor optimal reaction kinetics.[1][4]
Conjugation Step (pH 7.2-8.0)
Activated PEG to Amine-containing Molecule Molar Ratio1 - 20 fold excessTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[1]
Reaction Time2 - 16 hoursFor the formation of a stable amide bond.[1]
TemperatureRoom TemperatureFor optimal reaction kinetics.[1]

Experimental Protocols

This section provides a detailed two-step protocol for the activation of this compound and its subsequent conjugation to an amine-containing molecule. It is crucial to use anhydrous/dry solvents and reagents to prevent hydrolysis of EDC and the NHS ester intermediate.[1]

Materials and Reagents:
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1] Amine-free buffers are critical.[1][4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[1] Other non-amine buffers at pH 7-9 can also be used.[4][5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][5]

  • Desalting columns or dialysis equipment for purification[1]

Experimental Workflow

The general workflow involves preparation of reagents, activation of the PEG, conjugation to the target molecule, and finally, purification of the conjugate.

G Prep 1. Reagent Preparation - Dissolve m-PEG-COOH, EDC, NHS - Prepare buffers Activation 2. Activation Step - Mix m-PEG-COOH, EDC, NHS in Activation Buffer (pH 4.5-6.0) - Incubate for 15-30 min at RT Prep->Activation Conjugation 3. Conjugation Step - Add activated PEG to amine-containing molecule in Coupling Buffer (pH 7.2-8.0) - Incubate for 2-16 h at RT Activation->Conjugation Quench 4. Quenching (Optional) - Add quenching solution to stop the reaction Conjugation->Quench Purify 5. Purification - Remove excess reagents and byproducts (e.g., dialysis, desalting column) Quench->Purify

References

Application Notes and Protocols for the Conjugation of m-PEG1000-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecule drugs. The attachment of PEG chains can significantly improve solubility, increase in vivo stability by offering protection from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by decreasing renal clearance.[1][2][3]

This document provides a detailed guide for the conjugation of methoxy-PEG1000-carboxylic acid (m-PEG1000-CH2COOH) to molecules containing a primary amine (-NH₂). The protocol centers on the widely used and robust carbodiimide (B86325) crosslinker chemistry, which employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the PEG's carboxylic acid and the target amine.[4][5]

Principle of the Reaction: EDC/NHS Chemistry

The conjugation of a carboxyl group to a primary amine using EDC and NHS is a "zero-length" crosslinking process that proceeds in two main steps to enhance efficiency and stability.[4]

  • Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce conjugation efficiency.[4][6]

  • Stabilization and Amine Coupling: To prevent hydrolysis and improve the reaction yield, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][5][7] This semi-stable ester has a half-life of minutes to hours and reacts efficiently with a primary amine on the target molecule (e.g., the ε-amine of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond, releasing NHS as a byproduct.[4][6]

Data Presentation: Key Reaction Parameters

The success and efficiency of the conjugation reaction depend on several factors. The optimal conditions often require empirical determination for each specific application.

ParameterRecommended RangeNotes
Molar Ratio (PEG:EDC:NHS) 1:1.5:1.5 to 1:5:5A molar excess of EDC and NHS is used to drive the activation of the PEG-acid. Optimization is often required.[3]
Molar Ratio (Activated PEG:Amine) 1:1 to 20:1The ratio depends on the desired degree of PEGylation. For proteins, a 10- to 50-fold molar excess may be needed.[8]
Activation pH 4.5 - 6.0EDC/NHS activation of the carboxyl group is most efficient in a slightly acidic environment (e.g., in MES buffer).[9][10][11]
Conjugation pH 7.0 - 8.5The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH (e.g., in PBS or borate (B1201080) buffer).[6][10][12][13]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used for longer incubation times (overnight) to minimize protein degradation, while room temperature allows for shorter reaction times (e.g., 2 hours).[3]
Reaction Time Activation: 15-60 minConjugation: 2-24 hoursActivation is typically rapid. Conjugation time depends on temperature and reactant concentrations.[3][14][15]
Solvent Aqueous: Amine-free buffers (MES, PBS)Organic: Anhydrous DMF, DCM, DMSOThe choice of solvent depends on the solubility of the amine-containing molecule.[3][12][14]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (Aqueous Buffer)

This protocol describes the two-step method, which separates the activation of the PEG from the reaction with the protein to minimize undesirable side reactions, such as protein-protein crosslinking.[4]

4.1 Materials and Reagents

  • This compound

  • Protein with primary amine(s) (e.g., containing lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[9]

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.[9][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5.[12]

  • Desalting columns or dialysis cassettes for buffer exchange and purification.[12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.

4.2 Procedure

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the final protein concentration to 2-10 mg/mL in the Conjugation Buffer .[3]

  • Reagent Stock Solution Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.[4][12]

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer or ultrapure water. Do not store these solutions as EDC and NHS are moisture-sensitive and hydrolyze quickly.[6][12]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the required amount of this compound stock solution with Activation Buffer .

    • Add EDC and NHS stock solutions to the PEG solution. A common starting molar ratio is 1:2:2 for this compound:EDC:NHS.[3]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to the Protein:

    • Immediately add the activated PEG-NHS ester mixture to the prepared protein solution.

    • If the activation was performed at pH 6.0, ensure the final pH of the reaction mixture is between 7.2 and 7.5 by adding a small amount of Conjugation Buffer if necessary.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

  • Quenching the Reaction:

    • To stop the conjugation and quench any unreacted PEG-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[3]

    • Incubate for 15-30 minutes at room temperature.

4.3 Purification and Characterization

  • Purification: The PEGylated protein conjugate must be purified from excess PEG and reaction byproducts.[]

    • Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective at separating the larger PEGylated protein from smaller, unreacted PEG molecules and byproducts.[]

    • Dialysis / Ultrafiltration: Useful for removing small molecule impurities, especially if the PEG used is large.[12][17]

    • Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the change in charge following PEGylation of lysine residues.[]

  • Characterization:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • HPLC (SEC or RP-HPLC): To assess purity and separate different PEGylated species.[1]

    • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[18][19][20]

Protocol 2: Conjugation of this compound to a Small Molecule (Organic Solvent)

This protocol is suitable for amine-containing small molecules that are soluble in organic solvents.

4.4 Materials and Reagents

  • This compound

  • Amine-containing small molecule

  • EDC-HCl and NHS

  • Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF).[3]

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA).[3]

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

  • Silica (B1680970) gel for column chromatography or preparative HPLC for purification.

4.5 Procedure

  • Reagent Preparation:

    • Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation of this compound:

    • To the stirred solution of this compound, add EDC-HCl (1.5 equivalents) and NHS (1.5 equivalents).[3]

    • Stir the mixture at room temperature for 30-60 minutes to form the activated PEG-NHS ester.[3]

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule (1.0-1.2 equivalents) in a small volume of anhydrous DCM or DMF.

    • Add the small molecule solution to the activated PEG mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base and scavenge the HCl produced.[3]

    • Stir the reaction at room temperature for 2-24 hours.[3]

  • Reaction Monitoring, Work-up, and Purification:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.[14]

    • Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The crude residue can be purified by flash chromatography on silica gel or by preparative HPLC to isolate the pure PEGylated small molecule.[3]

Mandatory Visualizations

G cluster_activation Step 1: Activation of PEG-Carboxylic Acid cluster_conjugation Step 2: Conjugation to Primary Amine PEG_COOH m-PEG-CH₂COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea PEG_NHS PEG-NHS Ester (Amine-Reactive) O_acylisourea->PEG_NHS + NHS NHS NHS->PEG_NHS Conjugate m-PEG-CONH-R (Stable Amide Bond) PEG_NHS->Conjugate + PrimaryAmine R-NH₂ (Primary Amine) PrimaryAmine->Conjugate

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.

G start Start prep 1. Reagent & Protein Preparation - Buffer exchange protein to PBS (pH 7.2) - Prepare fresh EDC/NHS stocks start->prep activation 2. PEG Activation - Mix m-PEG-COOH, EDC, NHS in MES buffer (pH 6.0) - Incubate 15-30 min @ RT prep->activation conjugation 3. Conjugation Reaction - Add activated PEG to protein solution - Incubate 2h @ RT or overnight @ 4°C activation->conjugation quenching 4. Quench Reaction - Add Tris or Glycine buffer - Incubate 15 min conjugation->quenching purification 5. Purification - Size Exclusion Chromatography (SEC) or Dialysis quenching->purification characterization 6. Characterization - SDS-PAGE - HPLC - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for protein PEGylation.

References

Application Notes: Surface Modification of Nanoparticles with m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical process for enhancing their utility in biomedical applications such as drug delivery, diagnostics, and bio-imaging.[1] Polyethylene (B3416737) glycol (PEG) is a highly versatile, biocompatible, and hydrophilic polymer frequently used for this purpose in a process known as PEGylation.[2][3][4] The methoxy-terminated PEG with a terminal carboxylic acid group, m-PEG1000-CH2COOH, is a heterobifunctional linker ideal for creating stable and biocompatible nanoparticle formulations. The methoxy (B1213986) group at one end provides an inert terminus, while the carboxylic acid group at the other end allows for covalent conjugation to the nanoparticle surface.

The PEGylation of nanoparticles creates a hydrophilic shield that offers several key advantages:

  • Enhanced Colloidal Stability : The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological media.[1][5]

  • Reduced Opsonization : It minimizes the non-specific adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for clearance by the immune system.[1][6]

  • Prolonged Systemic Circulation : By evading the mononuclear phagocyte system (MPS), PEGylated nanoparticles exhibit a significantly longer half-life in the bloodstream, increasing the likelihood of reaching the target site.[5][6][7]

  • Improved Drug Delivery : Longer circulation times can enhance passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles and the subsequent characterization of the modified particles.

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the surface modification of nanoparticles presenting primary amine groups using carbodiimide (B86325) chemistry to activate the carboxylic acid terminus of this compound.

Materials:

  • Amine-functionalized nanoparticles (NPs-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 7.4)

  • Purification equipment (dialysis cassette with appropriate MWCO, or centrifugal filtration units)

Procedure:

  • Activation of this compound: a. Dissolve this compound in MES buffer to a final concentration of 10 mg/mL. b. Add EDC and NHS to the PEG solution. A 2 to 5-fold molar excess of EDC and NHS relative to the moles of this compound is recommended. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS ester.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a known concentration (e.g., 1 mg/mL). b. Immediately add the activated PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 100 to 1000-fold molar excess of PEG relative to the nanoparticles. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

  • Quenching of Unreacted Sites: a. Add the quenching solution (e.g., hydroxylamine) to the reaction mixture to deactivate any remaining NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles: a. Remove excess, unreacted PEG and byproducts. b. Method A (Dialysis): Transfer the nanoparticle solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (1X, pH 7.4) for 24-48 hours, with several buffer changes. c. Method B (Centrifugal Filtration): Use a centrifugal filtration unit with an appropriate MWCO. Centrifuge the nanoparticle solution to separate the nanoparticles from the supernatant containing unbound PEG.[8] Wash the nanoparticle pellet by resuspending it in fresh PBS and repeating the centrifugation step 2-3 times.[1]

  • Final Formulation and Storage: a. Resuspend the purified PEGylated nanoparticle pellet in a suitable sterile buffer (e.g., PBS). b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter.[5] c. Store the PEGylated nanoparticles at 4°C.

G cluster_activation Step 1: PEG Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification A1 Dissolve m-PEG-COOH in MES Buffer A2 Add EDC and NHS (2-5x molar excess) A1->A2 A3 Incubate 15-30 min at RT to form PEG-NHS Ester A2->A3 B2 Add activated PEG-NHS to NP dispersion A3->B2 B1 Disperse Amine-NPs in PBS (pH 7.4) B1->B2 B3 Incubate 2-4h at RT or overnight at 4°C B2->B3 C1 Quench reaction with Hydroxylamine or Tris B3->C1 C2 Purify via Dialysis or Centrifugal Filtration C1->C2 C3 Resuspend in sterile buffer and filter (0.22 µm) C2->C3 end Store at 4°C C3->end

Caption: Workflow for PEGylation of amine-functionalized nanoparticles.
Protocol 2: Physicochemical Characterization of PEGylated Nanoparticles

Characterization is essential to confirm successful PEGylation and to assess the properties of the final product.

1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement

  • Principle : Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension. A successful PEGylation should result in an increase in the hydrodynamic diameter due to the formation of the hydrated PEG layer on the nanoparticle surface.[9]

  • Procedure : a. Dilute a small aliquot of both unmodified and PEGylated nanoparticles in an appropriate solvent (e.g., 10 mM NaCl or PBS) to an optimal concentration for DLS analysis. b. Measure the hydrodynamic size and PDI using a DLS instrument. c. Perform at least three measurements for each sample and report the average value.

2. Surface Charge (Zeta Potential) Measurement

  • Principle : Zeta potential is an indicator of surface charge and colloidal stability.[6] The carboxylic acid of the PEG is typically deprotonated at neutral pH, but the overall effect of the dense, neutral PEG layer is to shield the nanoparticle's core charge, causing the zeta potential to shift towards neutrality (closer to 0 mV).[10]

  • Procedure : a. Prepare samples of unmodified and PEGylated nanoparticles in 10 mM NaCl or a similar low-ionic-strength buffer. b. Measure the zeta potential using an appropriate instrument. c. Perform at least three measurements for each sample and report the average value.

3. Quantification of Surface PEG Density

  • Principle : Quantifying the amount of PEG conjugated to the nanoparticle surface is crucial for optimizing formulations.[10] This can be achieved through various methods, including chromatography after displacing or dissolving the nanoparticle core.[8]

  • Procedure (HPLC-Based Method for Gold Nanoparticles) : a. Displacement Method : Incubate a known concentration of PEGylated gold nanoparticles with a solution of dithiothreitol (B142953) (DTT) to displace the PEG from the gold surface.[8][11] b. Centrifuge the sample to pellet the DTT-coated nanoparticles.[8] c. Analyze the supernatant, which contains the displaced PEG, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector like a Charged Aerosol Detector (CAD).[8] d. Quantification : Compare the peak area from the sample to a standard curve generated from known concentrations of the this compound to determine the concentration of bound PEG.[8] The surface density can then be calculated based on the nanoparticle concentration and surface area.

G cluster_physicochemical Physicochemical Analysis cluster_quantification Quantitative Analysis cluster_results Expected Outcomes start Purified PEGylated Nanoparticles DLS Dynamic Light Scattering (DLS) start->DLS Zeta Zeta Potential Measurement start->Zeta Quant Quantification of PEG (e.g., HPLC, NMR) start->Quant Res_DLS Increase in Hydrodynamic Diameter DLS->Res_DLS Res_Zeta Shift Towards Neutral Surface Charge Zeta->Res_Zeta Res_Quant Determine PEG Chains per Nanoparticle Quant->Res_Quant

Caption: Workflow for the characterization of PEGylated nanoparticles.

Data Presentation

Successful surface modification with this compound results in predictable changes to the physicochemical properties of the nanoparticles.

Table 1: Typical Physicochemical Properties Before and After PEGylation

ParameterUnmodified NP (NP-NH2)PEGylated NP (NP-PEG)Rationale for Change
Hydrodynamic Diameter (nm) 105 ± 4125 ± 5Formation of a hydrated PEG corona on the nanoparticle surface.[9]
Polydispersity Index (PDI) 0.150.12PEGylation often improves colloidal stability and reduces aggregation.
Zeta Potential (mV) +28 ± 3+4 ± 2The PEG layer shields the positive charge of the core amine groups.[10]

Table 2: Overview of Methods for PEG Quantification

MethodPrincipleAdvantagesLimitations
RP-HPLC with CAD Chromatographic separation and quantification of displaced PEG chains.[8]High sensitivity and accuracy for absolute quantification.Requires displacement/dissolution of NPs; can be destructive.[8][11]
¹H NMR Spectroscopy Quantification based on the integration of characteristic PEG proton signals.[12][13]Provides structural and quantitative data; non-destructive for some samples.May require higher sample concentrations; solvent choice is critical.[13]
Thermogravimetric Analysis (TGA) Measures weight loss associated with the organic PEG layer upon heating.Simple and direct measurement of polymer content.Less sensitive than other methods; requires dry samples.

Mechanism of Enhanced Biocompatibility

The primary advantage of PEGylation is the creation of a "stealth" effect, which reduces immune recognition and prolongs circulation time. This is achieved by preventing the adsorption of opsonin proteins, which are critical for signaling macrophages to clear foreign particles from the bloodstream.

G cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle Unmod_NP Nanoparticle Opsonin Opsonin Proteins Unmod_NP->Opsonin Opsonization Macrophage Macrophage (Immune Cell) Opsonin->Macrophage Phagocytosis Peg_NP PEGylated Nanoparticle Opsonin2 Opsonin Proteins Peg_NP->Opsonin2 Blocked Circulation Prolonged Circulation Peg_NP->Circulation Macrophage2 Macrophage (Immune Cell)

Caption: PEGylation prevents opsonization, leading to prolonged circulation.

References

Application Notes and Protocols for m-PEG1000-CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene (B3416737) glycol-1000-acetic acid (m-PEG1000-CH2COOH) is a versatile heterobifunctional polymer widely employed in the development of advanced drug delivery systems. Its structure combines a methoxy-terminated PEG chain with a terminal carboxylic acid group. The PEG component, with a molecular weight of 1000 Da, imparts "stealth" properties to nanocarriers, enhancing their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system. The terminal carboxyl group provides a convenient handle for the covalent conjugation of drugs, targeting ligands, or for anchoring the polymer to the surface of nanoparticles.

These application notes provide a comprehensive overview of the use of this compound in creating sophisticated drug delivery vehicles such as polymer-drug conjugates, micelles, and nanoparticles. Detailed protocols for formulation, characterization, and in vitro evaluation are presented to guide researchers in harnessing the potential of this valuable polymer.

Applications of this compound in Drug Delivery

The unique properties of this compound make it suitable for a range of drug delivery applications:

  • Polymer-Drug Conjugates: The carboxylic acid group can be activated to form a covalent bond with amine or hydroxyl groups on drug molecules. This "PEGylation" can improve the solubility of hydrophobic drugs, extend their plasma half-life, and reduce their immunogenicity.

  • Stealth Liposomes and Nanoparticles: this compound can be incorporated into the lipid bilayer of liposomes or anchored to the surface of polymeric nanoparticles. The PEG chains form a hydrophilic corona that sterically hinders the adsorption of plasma proteins, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Micelle Formation: When conjugated to a hydrophobic polymer block (e.g., poly(lactic-co-glycolic acid) - PLGA, poly(ε-caprolactone) - PCL), the resulting amphiphilic block copolymer can self-assemble into micelles in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides stability and biocompatibility.

Data Presentation: Physicochemical Properties of this compound Based Nanoparticles

The following tables summarize typical quantitative data for nanoparticles formulated using m-PEG-copolymers. While specific values for this compound may vary depending on the exact formulation parameters, these tables provide a representative overview for commonly used drugs like Doxorubicin and Paclitaxel.

Table 1: Characterization of Doxorubicin-Loaded PEGylated Nanoparticles

FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
DOX-PEG-PCLm-PEG-PCL155 ± 120.18 ± 0.03-15.8 ± 1.28.5~95[1][2]
DOX-PEG-PLGAm-PEG-PLGA157.2 ± 5.10.15-20.3 ± 2.15.7 ± 0.228.5 ± 1.6[3]
DOX-PEG-PLGAm-PEG-PLGA~130< 0.2Not Reported~5 (w/w)47[4]

Table 2: Characterization of Paclitaxel-Loaded PEGylated Nanoparticles

FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PTX-PEG-PLGAm-PEG-PLGA153.3 ± 41.7< 0.2-5.365.35 ± 0.7575.56 ± 2.61[5]
PTX-PLGAPLGA267 ± 140.29-28 ± 3Not Reported76[6]
PTX-PLGA/Au-HSPLGA133 - 144< 0.2-25 to -30>10>85[3]

Experimental Protocols

Protocol for Synthesis of a this compound-Drug Conjugate

This protocol describes the synthesis of a polymer-drug conjugate by activating the carboxylic acid group of this compound and reacting it with a drug containing a primary amine.

Workflow for Drug Conjugation

G cluster_activation Activation of this compound cluster_conjugation Conjugation with Drug cluster_purification Purification A This compound B Dissolve in anhydrous DCM A->B C Add EDC and NHS B->C D Stir at room temperature for 4-6 hours C->D E Activated m-PEG1000-NHS ester D->E H Add to activated PEG solution E->H F Drug with amine group G Dissolve in DMSO/DCM F->G G->H I Stir overnight at room temperature H->I J Dialysis against water (MWCO 3.5 kDa) I->J K Lyophilization J->K L m-PEG1000-Drug Conjugate K->L

Caption: Workflow for synthesizing a m-PEG1000-drug conjugate.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing drug

  • Anhydrous Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere to form the m-PEG1000-NHS ester.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (1 equivalent) in a suitable solvent such as DMSO or a mixture of DMSO/DCM.

    • Add the drug solution dropwise to the activated m-PEG1000-NHS ester solution.

    • Stir the reaction mixture overnight at room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in deionized water.

    • Transfer the solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted drug, EDC, and NHS.

    • Lyophilize the dialyzed solution to obtain the purified m-PEG1000-drug conjugate as a white powder.

Protocol for Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the preparation of drug-loaded nanoparticles using a pre-formed m-PEG1000-PLGA or m-PEG1000-PCL block copolymer via the nanoprecipitation method.

Workflow for Nanoparticle Formulation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_precipitation Nanoprecipitation cluster_purification Purification and Collection A m-PEG1000-PLGA/PCL copolymer C Dissolve in Acetone (B3395972)/Acetonitrile A->C B Hydrophobic drug B->C F Inject organic phase into aqueous phase under stirring C->F D Deionized water E (Optional) Surfactant (e.g., PVA) D->E E->F G Stir for 4-6 hours to evaporate organic solvent F->G H Centrifugation/Ultrafiltration G->H I Wash with deionized water H->I J Lyophilization (with cryoprotectant) I->J K Drug-loaded Nanoparticles J->K

Caption: Workflow for nanoprecipitation-based nanoparticle formulation.

Materials:

  • m-PEG1000-PLGA or m-PEG1000-PCL block copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Acetone or Acetonitrile (water-miscible organic solvent)

  • Deionized water

  • (Optional) Polyvinyl alcohol (PVA) as a stabilizer

  • Cryoprotectant (e.g., trehalose)

  • Syringe pump, magnetic stirrer, centrifuge, and lyophilizer

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the m-PEG1000-PLGA/PCL copolymer and the hydrophobic drug in a water-miscible organic solvent like acetone or acetonitrile.[7]

  • Nanoprecipitation:

    • Prepare an aqueous phase, which can be deionized water or a dilute PVA solution (e.g., 0.5% w/v).

    • Using a syringe pump, inject the organic phase into the aqueous phase at a controlled flow rate under moderate magnetic stirring.[7]

  • Solvent Evaporation and Nanoparticle Formation:

    • Continue stirring the resulting suspension for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent. This leads to the formation of nanoparticles.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation or ultrafiltration.

    • Wash the nanoparticle pellet with deionized water two to three times to remove any unencapsulated drug and residual surfactant.

    • Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose (B1683222) in water).

    • Freeze-dry the suspension to obtain a lyophilized powder of the drug-loaded nanoparticles.

Protocol for In Vitro Drug Release Study using Dialysis Method

This protocol details the procedure for determining the in vitro release kinetics of a drug from the formulated nanoparticles using a dialysis-based method.[4][8][9]

Workflow for In Vitro Drug Release

G cluster_setup Experimental Setup cluster_sampling Sampling and Analysis A Disperse drug-loaded nanoparticles in release medium B Load into dialysis bag (e.g., MWCO 12-14 kDa) A->B C Immerse bag in release medium in a beaker B->C D Place on a shaker at 37°C C->D E Withdraw aliquots from the external medium at time points D->E F Replace with fresh release medium E->F G Quantify drug concentration (e.g., HPLC, UV-Vis) F->G H Calculate cumulative drug release G->H

Caption: Workflow for dialysis-based in vitro drug release study.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4) or other appropriate release medium

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Thermostatically controlled shaker or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles and disperse them in a specific volume of the release medium (e.g., PBS, pH 7.4).

    • Transfer the nanoparticle dispersion into a pre-soaked dialysis bag and securely seal both ends.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of the same release medium in a beaker or flask. The volume of the external medium should be sufficient to maintain sink conditions.

    • Place the setup in a shaker or water bath maintained at 37°C with constant agitation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Protocol for Cellular Uptake Study using Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.[10][11][12]

Workflow for Cellular Uptake Analysis

G cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_flow_cytometry Flow Cytometry Analysis A Seed cells in a 6-well plate B Incubate for 24 hours A->B C Treat with fluorescently labeled nanoparticles B->C D Incubate for desired time periods C->D E Wash cells with PBS to remove excess nanoparticles D->E F Trypsinize and harvest cells E->F G Centrifuge and resuspend in FACS buffer F->G H Acquire data on a flow cytometer G->H I Gate on the live cell population H->I J Measure fluorescence intensity I->J K Quantify percentage of positive cells and mean fluorescence intensity J->K

Caption: Workflow for quantifying cellular uptake via flow cytometry.

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the polymer)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a 6-well plate at a suitable density and allow them to adhere and grow for 24 hours.

  • Nanoparticle Treatment:

    • Prepare different concentrations of the fluorescently labeled nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium. Include a negative control of untreated cells.

    • Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Sample Preparation:

    • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Use forward and side scatter to gate on the live, single-cell population.

    • Measure the fluorescence intensity of the gated cell population in the appropriate channel for the fluorophore used.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.

Signaling Pathway Visualization

EGFR Signaling Pathway and its Inhibition by Erlotinib-Loaded Nanoparticles

Many cancer types overexpress the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Erlotinib is a tyrosine kinase inhibitor that targets EGFR. Delivering Erlotinib via PEGylated nanoparticles can enhance its therapeutic efficacy. The following diagram illustrates the EGFR signaling pathway and its inhibition.[13][14][15]

EGFR_Pathway cluster_extracellular cluster_membrane cluster_intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib_NP Erlotinib-Loaded Nanoparticle Erlotinib Erlotinib Erlotinib_NP->Erlotinib Release Erlotinib->Dimerization Inhibition

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering significant potential in biomedical applications such as drug delivery, bio-imaging, and diagnostics.[1][2][3] Their utility is greatly enhanced through surface functionalization, a process that improves their stability, biocompatibility, and targeting specificity.[1][4] Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to reduce non-specific protein adsorption, prevent aggregation, and prolong circulation times in vivo.[5][6][7]

This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles with methoxy-PEG-carboxylic acid (m-PEG1000-CH2COOH). The terminal carboxylic acid group serves as a versatile anchor for the covalent attachment of various biomolecules, such as targeting ligands or therapeutic agents, making these functionalized nanoparticles a powerful platform for targeted drug delivery and other biomedical applications.[8]

Data Presentation

Table 1: Typical Materials and Reagents
Material/ReagentSupplier ExamplePurpose
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)Sigma-AldrichGold precursor for AuNP synthesis
Trisodium (B8492382) citrate (B86180) dihydrateSigma-AldrichReducing and stabilizing agent for AuNP synthesis
This compoundBroadpharmFunctionalizing ligand
Phosphate-Buffered Saline (PBS)Thermo Fisher ScientificBuffer for nanoparticle dispersion and purification
Ultrapure Water (18.2 MΩ·cm)MilliporeSigmaSolvent for all preparations
Glassware (Erlenmeyer flasks, beakers)VWRReaction vessels
Table 2: Characterization of this compound Functionalized AuNPs
ParameterTechniqueTypical ResultSignificance
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase of 5-15 nm post-functionalizationConfirms the presence of the PEG layer on the AuNP surface.[9]
Surface Plasmon Resonance (SPR) UV-Vis SpectroscopyRed-shift of 2-5 nm in the SPR peakIndicates a change in the local refractive index around the AuNPs due to PEG coating.[10][11]
Surface Charge Zeta Potential MeasurementDecrease to a more negative valueConfirms the presence of the terminal carboxyl groups.
Functional Group Confirmation Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of characteristic C=O and C-O-C stretching bandsVerifies the presence of the carboxylic acid and ether groups from the PEG ligand on the AuNP surface.[5][10][12]
Morphology and Size Transmission Electron Microscopy (TEM)Spherical, monodisperse nanoparticlesVisual confirmation of nanoparticle size, shape, and dispersity.[9][10]
PEG Grafting Density Thermogravimetric Analysis (TGA)Weight loss corresponding to the organic layerQuantifies the amount of PEG attached to the nanoparticle surface.[13][14]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[8]

Materials:

  • 1 mM Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution

  • 1% (w/v) Trisodium citrate dihydrate solution

  • Ultrapure water

  • Clean glassware

  • Stirring hotplate and magnetic stir bar

Procedure:

  • In a meticulously cleaned Erlenmeyer flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil while stirring on a hotplate.

  • Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of AuNPs.[5][8]

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Part 2: Functionalization of AuNPs with this compound

This protocol details the ligand exchange process to replace the citrate capping on the AuNPs with this compound.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • To 10 mL of the citrate-capped AuNP solution, add the this compound stock solution to achieve a final concentration that provides a significant molar excess of the PEG ligand. A typical starting point is a 1000-fold molar excess relative to the AuNPs.

  • Incubate the mixture at room temperature for 24 hours with gentle stirring to facilitate the ligand exchange.

  • Purify the functionalized AuNPs by centrifugation to remove excess unbound PEG and displaced citrate ions. The centrifugation speed and duration will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS or ultrapure water.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Visualizations

experimental_workflow Experimental Workflow for Functionalized AuNPs cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 HAuCl4 Solution s3 Boiling & Stirring s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Capped AuNPs s3->s4 f2 Ligand Exchange (24h Incubation) s4->f2 f1 This compound f1->f2 f3 Purification (Centrifugation) f2->f3 f4 Functionalized AuNPs f3->f4 c1 UV-Vis f4->c1 c2 DLS f4->c2 c3 TEM f4->c3 c4 FTIR f4->c4 c5 Zeta Potential f4->c5

Caption: Workflow for synthesis and functionalization of AuNPs.

drug_delivery_pathway Targeted Drug Delivery Pathway cluster_conjugation Bioconjugation cluster_delivery Cellular Uptake & Drug Release d1 Functionalized AuNP (m-PEG-COOH) d3 EDC/NHS Chemistry d1->d3 d2 Targeting Ligand (e.g., Antibody) d2->d3 d4 Targeted AuNP Conjugate d3->d4 t1 Systemic Circulation d4->t1 t2 Tumor Microenvironment (EPR Effect) t1->t2 t3 Receptor-Mediated Endocytosis t2->t3 t4 Endosomal Escape/ Drug Release t3->t4 t5 Therapeutic Effect t4->t5

References

Application Notes and Protocols for Hydrogel Creation Using m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, water-swollen polymer networks widely utilized in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and low protein adsorption.[1][2] Methoxy-terminated PEG-carboxylic acid (m-PEG-CH2COOH) is a functionalized linear PEG derivative that can be covalently crosslinked to form hydrogels. The terminal carboxylic acid group provides a reactive handle for conjugation, most commonly with amine-containing molecules through carbodiimide (B86325) chemistry.[3][4]

These application notes provide a detailed protocol for the synthesis of hydrogels using m-PEG1000-CH2COOH, methodologies for their characterization, and an overview of their key applications, particularly in the field of controlled drug delivery.[2][5]

Principle of Hydrogel Formation

Since this compound is a monofunctional polymer, it cannot form a crosslinked network by itself. To create a hydrogel, a multi-functional crosslinker is required to connect the individual PEG chains. This protocol utilizes a multi-arm PEG-amine as the crosslinker. The carboxylic acid groups on the this compound are activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming a stable NHS-ester intermediate. This intermediate then readily reacts with the primary amine groups of the multi-arm PEG-amine to form stable amide bonds, resulting in a covalently crosslinked hydrogel network.[6][7]

G cluster_activation Step 1: Carboxyl Activation cluster_crosslinking Step 2: Amide Bond Formation PEG_COOH m-PEG-COOH Intermediate O-acylisourea (unstable intermediate) PEG_COOH->Intermediate + EDC EDC EDC Intermediate->PEG_COOH Hydrolysis (competing reaction) PEG_NHS m-PEG-NHS ester (amine-reactive) Intermediate->PEG_NHS + NHS NHS NHS PEG_NHS_2 m-PEG-NHS ester Hydrogel Crosslinked Hydrogel Network PEG_NHS_2->Hydrogel + Crosslinker Crosslinker Multi-arm PEG-Amine Crosslinker->Hydrogel

EDC/NHS crosslinking mechanism for hydrogel formation.

Experimental Protocols

Materials Required
  • This compound

  • Multi-arm PEG-Amine (e.g., 4-arm PEG-NH2, 10 kDa)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.0-6.0

  • Sterile, pyrogen-free water

  • Syringes and molds for hydrogel casting

Protocol for Hydrogel Synthesis (Aqueous Method)

This two-step protocol first activates the m-PEG-COOH with EDC/NHS and then adds the amine crosslinker to initiate gelation.[8][9]

  • Prepare Precursor Solutions:

    • PEG-Acid Solution: Dissolve this compound in 0.1 M MES buffer (pH 5.5) to achieve the desired final concentration (e.g., for a 10% w/v final hydrogel, prepare a 20% w/v stock solution).

    • Crosslinker Solution: Dissolve the multi-arm PEG-Amine in PBS (pH 7.4) to achieve a concentration that provides the desired molar ratio of COOH:NH2 groups (e.g., 1:1).

    • EDC/NHS Solution: Prepare fresh immediately before use. Dissolve EDC and NHS in sterile water to a high concentration (e.g., 100 mg/mL each).

  • Activation of m-PEG-COOH:

    • Take the required volume of the PEG-Acid solution.

    • Add the EDC/NHS solution to achieve a molar excess relative to the carboxylic acid groups (e.g., a 2:1 to 5:1 molar ratio of EDC:COOH). The optimal ratio may require empirical determination.[8]

    • Gently mix and allow the activation reaction to proceed for 15 minutes at room temperature.

  • Crosslinking and Gelation:

    • Add the multi-arm PEG-Amine crosslinker solution to the activated PEG-Acid solution. The volume should be equal to the activated PEG-Acid solution to achieve the final target polymer concentration.

    • Mix thoroughly but gently by pipetting or brief vortexing.

    • Immediately transfer the mixture into a mold (e.g., a petri dish, a multi-well plate, or a custom-shaped mold).

    • Allow the gelation to proceed at room temperature or 37°C. Gelation time can vary from minutes to hours depending on concentrations and pH.

G start Start prep_peg Prepare m-PEG-COOH Solution in MES Buffer start->prep_peg prep_crosslinker Prepare Multi-arm PEG-Amine Solution in PBS start->prep_crosslinker prep_edc Prepare fresh EDC/NHS Solution start->prep_edc activate Activate m-PEG-COOH with EDC/NHS (15 min, RT) prep_peg->activate mix Mix Activated PEG-COOH with PEG-Amine Crosslinker prep_crosslinker->mix prep_edc->activate activate->mix cast Cast Mixture into Mold mix->cast gel Allow Gelation (RT or 37°C) cast->gel end Hydrogel Formed gel->end

Workflow for m-PEG-COOH hydrogel synthesis.
Protocol for Hydrogel Characterization

The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which influences nutrient transport and drug diffusion.[10]

  • Prepare hydrogel discs of a known diameter and thickness.

  • Allow the hydrogels to fully cure, then remove them from the molds and weigh them to obtain the initial weight (W_initial).

  • For some applications, hydrogels are first dried (e.g., by lyophilization or vacuum drying) to determine the dry weight (W_dry).[11]

  • Immerse the hydrogels in a buffer solution (e.g., PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_swollen).

  • Continue until the weight becomes constant, indicating equilibrium swelling.

  • Calculate the equilibrium swelling ratio (SR) using the formula:

    • SR (%) = [(W_swollen - W_dry) / W_dry] * 100

Rheological analysis provides information on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and liquid-like character (loss modulus, G'').[12]

  • Prepare hydrogel samples in a suitable geometry for the rheometer (e.g., parallel plate).

  • Perform an oscillatory time sweep immediately after mixing the components to monitor the gelation process. Gelation is often defined as the point where the storage modulus (G') exceeds the loss modulus (G'').

  • Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the G' and G'' across a range of frequencies.

  • For robust hydrogels, G' should be significantly larger than G'' and relatively independent of frequency.

Data Presentation: Hydrogel Properties

The mechanical and swelling properties of PEG hydrogels can be precisely tuned by altering the polymer concentration and the molecular weight of the precursors. While the data below was generated for a PEG-diacrylate (PEGDA) system, the principles are directly applicable to m-PEG-COOH hydrogels. Lowering precursor molecular weight or increasing polymer concentration generally leads to a stiffer hydrogel with a lower swelling capacity.[11][13]

Table 1: Effect of PEGDA Concentration and Molecular Weight on Swelling Ratio and Compressive Modulus. [11][13]

PEG PrecursorPolymer Conc. (w/w)Swelling RatioCompressive Modulus (kPa)
PEGDA 3.4 kDa10%~18~30
PEGDA 3.4 kDa20%~10~150
PEGDA 6.0 kDa10%~25~20
PEGDA 6.0 kDa20%~15~100

Note: Data are representative values adapted from literature on PEGDA hydrogels to illustrate trends. Actual values for m-PEG1000-COOH hydrogels will depend on the specific crosslinker used and its concentration.

Applications in Drug Development

PEG-based hydrogels are excellent candidates for controlled drug delivery systems.[5][14] Their porous network allows for the encapsulation of therapeutic agents, from small molecules to large proteins, and their subsequent sustained release.

  • Sustained Localized Delivery: Hydrogels can be formulated as injectable systems that solidify in situ, forming a depot for the slow release of drugs directly at the target site.[1][7] This enhances therapeutic efficacy and minimizes systemic side effects.

  • Stimuli-Responsive Release: By incorporating specific functional groups or polymers, PEG hydrogels can be designed to release their payload in response to environmental stimuli such as pH, temperature, or enzymes present at a disease site.[]

  • Cell Encapsulation and Delivery: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating living cells for cell-based therapies, protecting them from the host immune system while allowing for the diffusion of nutrients and therapeutic proteins.

G cluster_prep Preparation cluster_release Release Mechanisms cluster_apps Therapeutic Applications mix Mix Drug with Hydrogel Precursors gel In-situ Gelation (Injection) mix->gel diffusion Passive Diffusion gel->diffusion Drug Release degradation Matrix Degradation gel->degradation Drug Release cancer Cancer Therapy diffusion->cancer tissue Tissue Regeneration diffusion->tissue wound Wound Healing diffusion->wound degradation->cancer degradation->tissue degradation->wound

Application workflow for drug delivery using injectable hydrogels.

References

Troubleshooting & Optimization

Technical Support Center: Improving m-PEG1000-CH2COOH Conjugation Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of m-PEG1000-CH2COOH conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound?

A1: A two-step pH process is highly recommended for optimal results. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . The subsequent conjugation of the activated PEG-NHS ester to a primary amine on the target molecule is most effective at a neutral to slightly basic pH, in the range of 7.0-8.5 . A pH of 7.2-8.0 is often a good starting point for the conjugation step.[1] This two-step approach allows for the independent optimization of both the activation and conjugation reactions, leading to higher overall yields.[1]

Q2: What are the recommended molar ratios of EDC, NHS, and this compound to my target molecule?

A2: The optimal molar ratios can be system-dependent and may require empirical determination. However, a good starting point is a molar excess of the PEG reagent over the amine-containing molecule to drive the reaction towards the desired PEGylated product.[2] See the table below for recommended starting molar ratios.

Q3: Why is my conjugation yield consistently low?

A3: Low conjugation yield can be attributed to several factors, including suboptimal reaction conditions, reagent quality, issues with the target molecule, and inefficient purification. Common culprits include incorrect pH, hydrolysis of the activated NHS ester, the presence of competing nucleophiles in the buffer, and inactive EDC or NHS reagents due to moisture.

Q4: What are the best buffers to use for the activation and conjugation steps?

A4: Buffer selection is critical to avoid interference with the reaction. For the activation step (pH 4.5-6.0), a non-amine, non-carboxylate buffer like 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[1] For the conjugation step (pH 7.0-8.5), amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the activated PEG.[1]

Q5: How can I confirm that my this compound has been successfully conjugated to my protein?

A5: Several analytical techniques can be used to confirm successful conjugation. SDS-PAGE will show an increase in the apparent molecular weight of the protein. Size Exclusion Chromatography (SEC) can separate the larger PEGylated conjugate from the unreacted protein. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, where the PEGylated protein will typically have a different retention time than the native protein. Finally, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide a definitive confirmation of the mass increase corresponding to the attached PEG chain(s).[3]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Suggested Solution(s)
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare EDC and NHS solutions immediately before use.[4]
Incorrect pH Verify the pH of your activation buffer (should be 4.5-6.0) and your conjugation buffer (should be 7.0-8.5).[1] Use a calibrated pH meter.
Hydrolysis of NHS-ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Minimize the time between the activation and conjugation steps. If a desalting step is performed after activation, do it quickly and at a lower pH before raising the pH for conjugation.
Competing Nucleophiles Ensure your buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the activated PEG.[1] If your protein solution contains such buffers, perform a buffer exchange into an appropriate conjugation buffer before the reaction.
Low Reactivity of Target Amines The primary amines on your target molecule may be sterically hindered or have a high pKa. Try increasing the pH of the conjugation step towards 8.5 to increase the proportion of deprotonated, reactive amines.
Insufficient Reagent Concentration Optimize the molar excess of this compound, EDC, and NHS. Refer to the data presentation table for recommended starting ratios.
Problem 2: Protein Aggregation or Precipitation During/After Conjugation
Possible Cause Suggested Solution(s)
High Degree of PEGylation A high density of attached PEG chains can sometimes lead to insolubility or aggregation. Reduce the molar excess of the activated PEG linker in your reaction.
Inappropriate Buffer Conditions Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the reaction.
Reaction Temperature Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) can sometimes reduce aggregation compared to shorter reactions at room temperature.
High Protein Concentration High protein concentrations can favor intermolecular crosslinking and aggregation. Try reducing the protein concentration.

Data Presentation

Illustrative Reaction Parameters for this compound Conjugation

The following table provides a summary of recommended starting parameters for optimizing your conjugation reaction. The exact optimal conditions may vary depending on the specific properties of your target molecule.

Parameter Activation Step Conjugation Step Rationale
pH 4.5 - 6.07.0 - 8.5Optimizes EDC/NHS activation and subsequent amine coupling, respectively.[1]
Buffer 0.1 M MESPBS, Borate, or CarbonateAvoids competing side reactions.[1]
This compound:Target Molar Ratio -10:1 to 50:1A molar excess drives the reaction towards the product.
EDC:this compound Molar Ratio 2:1 to 10:1-Ensures efficient activation of the carboxylic acid.[2]
NHS:this compound Molar Ratio 2:1 to 5:1-Stabilizes the activated intermediate, improving coupling efficiency.[2]
Reaction Time 15 - 30 minutes1 - 2 hours (RT) or overnight (4°C)Allows for sufficient activation and conjugation.
Temperature Room TemperatureRoom Temperature or 4°CBalances reaction rate with protein stability.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Model Protein (Lysozyme)

This protocol provides a general guideline for the conjugation of this compound to lysozyme (B549824).

Materials:

  • This compound

  • Lysozyme

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL solution of lysozyme in Conjugation Buffer.

    • Dissolve this compound in Activation Buffer to a concentration of 10 mM.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

  • Activation of this compound (pH 6.0):

    • In a reaction tube, add the this compound solution.

    • Add the EDC stock solution to achieve a 5-fold molar excess over the this compound.

    • Immediately add the NHS stock solution to achieve a 5-fold molar excess over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Lysozyme (pH 7.4):

    • (Optional but recommended) Remove excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer.

    • If the desalting step was skipped, add the activated this compound solution directly to the lysozyme solution. Adjust the pH of the reaction mixture to 7.2-7.5 with a small amount of concentrated, amine-free base if necessary.

    • Aim for a 20-fold molar excess of activated PEG to lysozyme.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS esters.

  • Purification:

    • Purify the PEGylated lysozyme from unreacted PEG and byproducts using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for separating the PEGylated protein from unreacted PEG and native protein.

Materials:

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC or FPLC system

  • SEC Mobile Phase (e.g., 1X PBS, pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase at the manufacturer's recommended flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the quenched conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be less than 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the SEC Mobile Phase at a constant flow rate. The larger PEGylated protein will elute first, followed by the unreacted native protein, and finally the smaller unreacted PEG molecules. Collect fractions corresponding to the different peaks observed on the chromatogram.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure product for further use.

Mandatory Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_hydrolysis Competing Hydrolysis A m-PEG-COOH D O-acylisourea intermediate (unstable) A->D + EDC B EDC B->D C NHS E Amine-reactive PEG-NHS ester (semi-stable) C->E D->E + NHS G PEGylated Conjugate (stable amide bond) E->G + Target Molecule J Hydrolyzed PEG-COOH (inactive) E->J + H2O F Target Molecule (with -NH2) F->G H NHS byproduct G->H releases I H2O I->J

Caption: EDC/NHS reaction pathway for this compound conjugation.

G start Start: Low Conjugation Yield q1 Are EDC/NHS reagents fresh and handled under anhydrous conditions? start->q1 sol1 Use fresh reagents. Equilibrate to RT before opening. q1->sol1 No q2 Is the buffer system correct for each step (pH and composition)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Activation: MES pH 4.5-6.0 Conjugation: PBS/Borate pH 7.0-8.5 (Amine-free buffers) q2->sol2 No q3 Are molar ratios of PEG:Target and activators optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase molar excess of PEG, EDC, and NHS. (See data table) q3->sol3 No q4 Is the time between activation and conjugation minimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Perform conjugation immediately after activation to minimize NHS-ester hydrolysis. q4->sol4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Reaction Efficiency in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the PEGylation process, with a focus on improving reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing PEGylation reaction efficiency?

A1: Several critical parameters govern the success of a PEGylation reaction. These include:

  • pH of the reaction buffer: The pH affects the reactivity of the targeted functional groups on the protein or molecule. For amine-specific PEGylation (e.g., targeting lysine (B10760008) residues), a pH range of 7-9 is generally optimal for the reaction with NHS esters.[1][2] For N-terminal specific PEGylation, a lower pH can provide greater selectivity.

  • Molar ratio of PEG to the target molecule: An excess of the PEG reagent is often used to drive the reaction to completion. However, an excessive amount can lead to purification challenges and is not always the most efficient solution.[3]

  • Reaction temperature: Temperature influences the reaction rate. While higher temperatures can speed up the reaction, they may also lead to protein degradation or aggregation. A common starting point is room temperature or 4°C for overnight reactions.[4]

  • Reaction time: The duration of the reaction needs to be sufficient to allow for the desired level of PEGylation. Reaction times can range from a few hours to overnight.[5]

  • Concentration of reactants: Higher concentrations of both the PEG reagent and the target molecule can increase the reaction rate, but may also increase the risk of aggregation.[4]

  • Quality of the PEG reagent: The purity and reactivity of the PEG reagent are crucial. The presence of impurities, such as diol in a monofunctional PEG reagent, can lead to unwanted cross-linking and aggregation.[4][6]

Q2: How can I determine the efficiency of my PEGylation reaction?

A2: Several analytical techniques can be used to assess PEGylation efficiency:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common and straightforward method to visualize the increase in molecular weight of the PEGylated product compared to the unmodified molecule.[7][8] The appearance of higher molecular weight bands and the reduction or disappearance of the original band indicate a successful reaction.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. PEGylated molecules, being larger, will elute earlier than their unmodified counterparts. SEC can be used to quantify the amount of PEGylated product, unreacted starting material, and aggregates.[9][10][11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide precise molecular weight information, confirming the attachment of PEG chains and determining the degree of PEGylation.

  • Colorimetric Assays (e.g., TNBS assay): For amine-specific PEGylation, the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amines before and after the reaction. A decrease in the number of free amines indicates successful PEGylation.[12][13][14]

Q3: What are the common causes of protein aggregation during PEGylation?

A3: Protein aggregation is a frequent issue in PEGylation and can be caused by several factors:

  • Intermolecular Cross-linking: Using bifunctional PEG reagents with molecules that have multiple reactive sites can lead to the formation of large, insoluble aggregates.[4]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[4]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can impact protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[4]

  • Poor Reagent Quality: The presence of diol impurities in monofunctional PEG reagents can cause unintended cross-linking.[4][6]

Troubleshooting Guides

Issue 1: Low or No PEGylation Observed on SDS-PAGE

If you are not observing the expected higher molecular weight band for your PEGylated product on an SDS-PAGE gel, consider the following troubleshooting steps.

LowPEGylation start Low or No PEGylation Observed on SDS-PAGE check_reagents Verify PEG Reagent Activity and Purity start->check_reagents check_reaction_conditions Review Reaction Conditions (pH, Molar Ratio, Temp, Time) start->check_reaction_conditions check_protein Assess Protein Stability and Functional Groups start->check_protein check_reagents->start Reagent Inactive optimize_ph Optimize Reaction pH check_reagents->optimize_ph Reagent OK check_reaction_conditions->optimize_ph check_protein->start Protein Degraded analyze_protein Characterize Protein Integrity (e.g., MS, functional assay) check_protein->analyze_protein Suspect Issue increase_ratio Increase PEG:Protein Molar Ratio optimize_ph->increase_ratio pH Optimized adjust_temp_time Adjust Temperature and/or Reaction Time increase_ratio->adjust_temp_time Ratio Adjusted success Successful PEGylation adjust_temp_time->success Conditions Optimized analyze_protein->optimize_ph Protein OK

Caption: Troubleshooting workflow for aggregation during PEGylation.

Potential Cause Recommended Action
Intermolecular Cross-linking - If using a bifunctional PEG reagent, switch to a monofunctional version to prevent cross-linking. - If bifunctional PEG is required, carefully control the stoichiometry to favor intramolecular modification.
High Reactant Concentrations - Reduce the concentration of the protein and/or the PEG reagent. [4]
Suboptimal Buffer Conditions - Screen different buffer systems and pH values to find conditions that maximize protein stability. - Consider adding stabilizing excipients to the reaction buffer, such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine). [4]
Reaction Temperature - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation. [4]
Poor PEG Reagent Quality - Ensure the monofunctional PEG reagent has low diol content. [4][6]

Quantitative Data Summary

The following table summarizes the optimized conditions for the PEGylation of Bovine Serum Albumin (BSA) nanoparticles as determined by response surface methodology. These values can serve as a starting point for optimizing your own PEGylation reactions.

Table 1: Optimized PEGylation Conditions for BSA Nanoparticles [12][15]

Parameter Optimized Value
PEG Concentration 32.5 g/L
Incubation Time 10 min
Incubation Temperature 27°C

| pH | 7 |

These conditions were optimized for 5 mg of BSA nanoparticles in 1 mL of phosphate (B84403) buffer using mPEG-SPA (5,000 Da). [12]

Experimental Protocols

Protocol 1: Determination of PEGylation Efficiency using the TNBS Assay

This protocol allows for the quantification of free primary amino groups before and after PEGylation to determine the extent of modification. [12][13][14] Materials:

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • TNBS Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in reaction buffer (prepare fresh)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1 N Hydrochloric Acid (HCl)

  • Unmodified protein/molecule (for standard curve and control)

  • PEGylated protein/molecule sample

Procedure:

  • Prepare a standard curve using a known concentration range of the unmodified protein or a standard amine-containing compound (e.g., glycine) in the reaction buffer.

  • Prepare the unmodified control and the PEGylated sample at the same concentration in the reaction buffer.

  • To 0.5 mL of each standard, control, and sample, add 0.25 mL of the 0.01% TNBS reagent.

  • Incubate the mixtures at 37°C for 2 hours.

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.

  • Measure the absorbance of each solution at 335 nm using a spectrophotometer.

  • Calculate the concentration of free amines in your samples by comparing their absorbance to the standard curve.

  • Determine the PEGylation efficiency using the following formula: Efficiency (%) = [1 - (Free amines in PEGylated sample / Free amines in unmodified control)] x 100

Protocol 2: Analysis of PEGylated Proteins by SDS-PAGE

This protocol provides a method to visualize the results of a PEGylation reaction. [7][8][16] Materials:

  • Polyacrylamide gels (appropriate percentage for the expected molecular weight of the PEGylated product)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Molecular weight markers

  • Unmodified protein/molecule control

  • PEGylated protein/molecule sample

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare the unmodified control and PEGylated samples by mixing with sample loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load the molecular weight markers, unmodified control, and PEGylated samples into the wells of the polyacrylamide gel.

  • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Blue) and agitate gently for the recommended time.

  • Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.

  • Analyze the gel. A successful PEGylation will show a new band at a higher apparent molecular weight compared to the unmodified control, and a decrease in the intensity of the original band.

Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted protein and excess PEG reagent. [9][10][11] Materials:

  • SEC column with an appropriate molecular weight cut-off

  • Chromatography system (e.g., FPLC, HPLC)

  • Mobile phase buffer (e.g., phosphate-buffered saline, pH 7.4)

  • PEGylation reaction mixture

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase buffer.

  • Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Inject the filtered sample onto the equilibrated column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm (for proteins).

  • Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unmodified protein, and finally the smaller, unreacted PEG reagent.

  • Analyze the collected fractions by SDS-PAGE to confirm the identity of the species in each peak.

References

common side reactions with m-PEG1000-CH2COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG1000-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer troubleshooting strategies for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a methoxy-terminated polyethylene (B3416737) glycol with a carboxylic acid functional group. The "1000" indicates an average molecular weight of 1000 g/mol . Its primary application is in bioconjugation, a process also known as PEGylation, where it is covalently attached to molecules such as proteins, peptides, antibodies, or small molecules. This modification can improve the solubility, stability, and pharmacokinetic properties of the target molecule.[1]

Q2: What is the most common method for conjugating this compound to other molecules?

The most common method for conjugating this compound is through the activation of its terminal carboxylic acid group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1] The activated PEG-NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond.[1][2]

Q3: Why is my PEGylation reaction with this compound failing or showing low yield?

Low or no conjugation is a common issue that can arise from several factors:

  • Hydrolysis of the activated PEG: The EDC/NHS-activated this compound is sensitive to water and can hydrolyze back to its carboxylic acid form before it has a chance to react with the target molecule.[1]

  • Inactive reagents: EDC and NHS are moisture-sensitive. If they have been improperly stored, they may be inactive.[1]

  • Incorrect pH: The two main steps of the reaction, activation and conjugation, have different optimal pH ranges.[1][3]

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate.[4]

Q4: How can I control the degree of PEGylation and avoid multiple PEG chains attaching to my protein?

Controlling the degree of PEGylation is crucial for obtaining a homogeneous product. This can be achieved by:

  • Adjusting the stoichiometry: Carefully controlling the molar ratio of the this compound to the target molecule is the primary method for influencing the extent of PEGylation.

  • Optimizing reaction conditions: Factors such as reaction time, temperature, and pH can also affect the degree of PEGylation.

  • Site-specific PEGylation: For more precise control, consider strategies that target specific amino acid residues, such as N-terminal PEGylation.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low or No Conjugation Product Observed
Potential Cause Recommended Solution
Hydrolysis of activated PEG-NHS ester Perform the conjugation step immediately after the activation of this compound with EDC/NHS. Minimize the time the activated PEG is in an aqueous environment before the addition of the amine-containing target molecule.[1]
Inactive EDC or NHS Use fresh, high-quality EDC and NHS. Store these reagents in a desiccator at the recommended temperature. Allow the vials to warm to room temperature before opening to prevent moisture condensation.[1]
Suboptimal pH for activation or conjugation For the activation step with EDC/NHS, maintain a pH between 4.5 and 6.0. For the subsequent conjugation to a primary amine, adjust the pH to a range of 7.2 to 8.0.[1][3]
Presence of primary amines in the buffer Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES).[4] Avoid buffers like Tris.
Issue 2: Precipitation of the Protein During the Reaction
Potential Cause Recommended Solution
High degree of PEGylation Reduce the molar excess of the activated this compound relative to the protein. A lower degree of PEGylation may prevent a decrease in solubility.
Change in protein conformation Perform the reaction at a lower temperature (e.g., 4°C) to minimize conformational changes in the protein that could lead to aggregation.
Local high concentration of reagents Add the activated PEG solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations that can cause precipitation.
Issue 3: Heterogeneity of the Final Product
Potential Cause Recommended Solution
Multiple available reaction sites on the target molecule To obtain a more homogeneous product, consider site-specific PEGylation strategies. For example, targeting the N-terminal amine can be achieved at a lower pH where it is more reactive than the epsilon-amino groups of lysine (B10760008) residues.[5]
Polydispersity of the starting PEG material While this compound has an average molecular weight of 1000, there will be a distribution of chain lengths. For applications requiring a highly uniform product, consider using monodisperse PEG linkers.
Inadequate purification Employ high-resolution purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the different PEGylated species.

Experimental Protocols

General Protocol for Activation of this compound and Conjugation to a Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing protein in Coupling Buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-5 fold molar excess of both EDC and NHS to the PEG solution.[1]

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated PEG solution to your protein solution in the Coupling Buffer. The molar ratio of PEG to protein should be optimized for your desired degree of PEGylation (a 5-20 fold molar excess of PEG is a common starting point).[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will quench any unreacted PEG-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the purified conjugate using SDS-PAGE and/or HPLC to assess the degree of PEGylation and purity.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification cluster_byproducts Side Products A This compound C Activated PEG-NHS Ester A->C Activation B EDC & NHS B->C E PEGylated Conjugate C->E Conjugation G Hydrolyzed PEG-COOH C->G Hydrolysis D Amine-containing Molecule D->E F Purified PEGylated Product E->F SEC, IEX, or Dialysis H Unreacted Reagents E->H Excess Reagents

Caption: Experimental workflow for a typical PEGylation reaction.

troubleshooting_tree cluster_reagents Reagent Check cluster_ph pH Check cluster_buffer Buffer Check Start Low or No PEGylation Q1 Are EDC/NHS fresh and stored properly? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No: Use fresh reagents Q1->A1_no No Q2 Is activation pH 4.5-6.0 and conjugation pH 7.2-8.0? A1_yes->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No: Adjust pH accordingly Q2->A2_no No Q3 Is the buffer amine-free (e.g., PBS, MES)? A2_yes->Q3 A3_no No: Switch to an amine-free buffer Q3->A3_no No A3_yes Consider other factors (stoichiometry, reaction time) Q3->A3_yes Yes

Caption: Troubleshooting decision tree for low PEGylation yield.

edc_nhs_pathway PEG_COOH m-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea PEG_NHS PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS + Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS NHS->PEG_NHS PEG_Protein PEG-Protein Conjugate (stable amide bond) PEG_NHS->PEG_Protein + Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

Caption: EDC/NHS activation and conjugation pathway.

References

Technical Support Center: Optimizing pH Conditions for m-PEG1000-CH2COOH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your m-PEG1000-CH2COOH coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating this compound with EDC and NHS?

A1: The activation of the carboxylic acid group on this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is most efficient in an acidic environment. The recommended pH range for this activation step is between 4.5 and 6.0.[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[1]

Q2: What is the ideal pH for coupling the activated m-PEG1000-NHS ester to a primary amine?

A2: The subsequent reaction of the activated NHS-ester with a primary amine on a target molecule is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[1][4][5] A pH of 8.3-8.5 is often recommended as an ideal balance between the reaction rate and the stability of the NHS-ester.[1] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[1] Suitable buffers for this step include Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[1][2][6]

Q3: Why is a two-step protocol with different pH values recommended for the coupling reaction?

A3: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction.[1] The first step, activation, is performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester.[1] The second step, conjugation, involves raising the pH to a neutral or basic level (7.2-8.0) for the efficient reaction of the NHS-ester with the target amine.[1] This approach helps to prevent side reactions and generally leads to higher conjugation yields.[1]

Q4: What is NHS-ester hydrolysis and how does pH affect it?

A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, which regenerates the original carboxylic acid. This renders the m-PEG1000-acid unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[1][7] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that must be carefully managed.[1]

Q5: Which buffers should I avoid during the coupling reaction?

A5: It is critical to select buffers that do not interfere with the reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the activated PEG, significantly reducing conjugation efficiency.[1][2][6] Buffers with carboxylates, like acetate, should also be avoided during the activation step as they can compete with the PEG's carboxyl group.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[8]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.0.[8]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation step.[8]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or borate for the reaction.[1][8]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of the activated PEG linker to the protein. A 10-20 fold molar excess of the linker is a good starting point.[8]
Incorrect buffer conditions.Ensure the buffer composition and pH are suitable for the protein's stability.

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[8]

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Activation of this compound (pH 4.5-6.0)

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[8]

  • Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer.[8]

  • Dissolve the this compound in the Activation Buffer.

  • Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over this compound is a common starting point.[1]

  • Immediately add the Sulfo-NHS solution. Use a 1.25- to 2.5-fold molar excess of Sulfo-NHS over EDC.[1]

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling to the Amine-Containing Molecule (pH 7.0-8.5)

  • Immediately after activation, add the activated this compound solution to your amine-containing target molecule dissolved in the Coupling Buffer.

  • The pH of the final reaction mixture should be between 7.2 and 8.0.[8]

  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[8]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Remove excess, unreacted PEG and byproducts by using a desalting column or through dialysis.

Data Presentation

Table 1: pH Optimization for the Two-Step Coupling Reaction

Reaction Step Parameter Recommended Range Optimal Rationale
Activation pH4.5 - 6.0[1]5.5Maximizes the formation of the amine-reactive NHS-ester.
BufferMES, non-amine, non-carboxylate[1]0.1 M MESAvoids competing reactions.
Coupling pH7.0 - 8.5[1]7.2 - 8.0[1]Balances amine reactivity (favored at higher pH) and NHS-ester stability (favored at lower pH).
BufferPBS, Borate, Carbonate[1]PBSAmine-free buffer that maintains physiological pH.

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_side_reaction Side Reaction (pH dependent) A m-PEG-CH2COOH C Activated m-PEG-NHS Ester A->C Activation (MES Buffer) B EDC + NHS B->C E PEGylated Molecule C->E Coupling (PBS Buffer) G Hydrolyzed PEG-COOH C->G Hydrolysis D Target Molecule (-NH2) D->E F H2O F->G

Caption: Workflow for the two-step m-PEG-CH2COOH coupling reaction.

G trouble Low Conjugation Yield? reagents Check EDC/NHS Activity (Use fresh reagents) trouble->reagents Moisture contamination? ph Verify Buffer pH trouble->ph Incorrect pH? timing Minimize Time Between Activation and Coupling trouble->timing NHS-ester hydrolysis? buffer_comp Ensure Amine-Free Buffers trouble->buffer_comp Competing amines? success Improved Yield reagents->success ph->success timing->success buffer_comp->success

References

Technical Support Center: Managing the Immunogenicity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the immunogenicity associated with polyethylene (B3416737) glycol (PEG)-conjugated proteins.

Frequently Asked questions (FAQs)

Q1: What is PEGylation and what are its primary benefits?

A1: PEGylation is a process where polyethylene glycol (PEG) chains are attached to a protein, peptide, or other biomolecule. This modification creates a hydrophilic shield around the molecule. The primary benefits include an increased drug half-life due to reduced kidney clearance, enhanced protein stability, improved solubility, and a decrease in the immunogenicity of the parent protein by masking its antigenic sites.[1][2][3]

Q2: What causes an immune response to PEG itself?

A2: Although once thought to be non-immunogenic, PEG can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[2] This can be caused by several factors:

  • Prior Exposure: PEG is widely used in cosmetics, food products, and pharmaceuticals, leading to the presence of pre-existing anti-PEG antibodies in a significant portion of the general population.[1][4][5] Studies have reported prevalence rates ranging from under 1% to as high as 72% in healthy individuals.[4][6]

  • T-Cell Dependent and Independent Pathways: PEG conjugates can trigger both T-cell dependent and independent immune responses. PEGylated proteins often induce a T-cell dependent response, leading to the production of high-affinity IgG antibodies.[1] In contrast, the highly repetitive structure of the PEG backbone can directly activate B-cells in a T-cell independent manner, typically resulting in the production of IgM antibodies.[1]

Q3: What are the experimental and clinical consequences of an anti-PEG immune response?

A3: The presence of anti-PEG antibodies can lead to several adverse outcomes:

  • Accelerated Blood Clearance (ABC): This is a phenomenon where subsequent doses of a PEGylated drug are cleared from circulation much faster than the initial dose.[7][8][9] Anti-PEG antibodies, particularly IgM, bind to the PEGylated molecule, leading to its rapid uptake by macrophages and elimination from the body.[9]

  • Reduced Therapeutic Efficacy: By accelerating clearance and potentially neutralizing the drug's activity, APAs can significantly decrease the effectiveness of the therapy.[7]

  • Hypersensitivity Reactions: Binding of APAs to PEGylated drugs can activate the complement system, leading to the release of inflammatory mediators that can cause hypersensitivity or infusion reactions, and in rare cases, anaphylaxis.[1][5]

Q4: Do the structural characteristics of PEG affect its immunogenicity?

A4: Yes, the physicochemical properties of PEG play a crucial role in its potential to elicit an immune response:

  • Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic than lower molecular weight PEGs.[1][10]

  • Structure: Linear PEGs tend to be more immunogenic than branched PEGs, which can provide more effective "shielding" of the protein core.[11]

  • Terminal Groups: The chemical group at the end of the PEG chain can influence immunogenicity. For instance, some animal studies suggest that methoxy-PEG (mPEG) can be more immunogenic than hydroxy-PEG (HO-PEG).[10]

Q5: What are the main strategies to mitigate the immunogenicity of PEGylated proteins?

A5: Several strategies can be employed during drug development to reduce the risk of an anti-PEG immune response:

  • Optimize PEG Characteristics: Use the lowest effective molecular weight and consider branched structures to reduce antigenicity.[11]

  • Site-Specific PEGylation: Controlled, site-specific attachment of PEG can produce a more homogeneous product and minimize the exposure of new, potentially immunogenic epitopes.[11]

  • Develop Alternative Polymers: Researchers are exploring other hydrophilic polymers as alternatives to PEG, such as poly(N-vinylpyrrolidone) or polyglycerols, which may have lower immunogenicity.[1]

  • Pre-screening Patients: For drugs known to have immunogenicity risks, screening patients for pre-existing anti-PEG antibodies before starting treatment can help predict potential adverse reactions.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during preclinical or clinical studies involving PEGylated proteins.

Problem 1: The PEGylated protein shows unexpectedly rapid clearance from circulation, especially after the first dose.

  • Possible Cause: This is the classic presentation of the Accelerated Blood Clearance (ABC) phenomenon, likely mediated by treatment-induced or pre-existing anti-PEG IgM and/or IgG antibodies.[7][8]

  • Troubleshooting Steps:

    • Screen for Anti-PEG Antibodies: Collect serum or plasma samples from before and after drug administration and test for the presence and titer of anti-PEG IgG and IgM using a validated ELISA (see Protocol 1). A significant increase in anti-PEG antibody levels post-treatment strongly suggests an immunogenic response is responsible for the rapid clearance.

    • Investigate the Role of Complement: The binding of anti-PEG antibodies can activate the complement system, aiding in the rapid clearance. Assays to measure complement activation (e.g., C3a/C5a levels) can provide further mechanistic insight.

    • Saturation Strategy (Experimental): In preclinical models, pre-infusing with a high molecular weight (e.g., 40 kDa) "free" PEG has been shown to saturate circulating anti-PEG antibodies, temporarily preventing them from binding to the subsequently administered PEGylated therapeutic and thereby restoring normal circulation times.[7] This approach could be explored to confirm the role of APAs.

Problem 2: There is a loss of therapeutic efficacy or high variability in patient response.

  • Possible Cause: Anti-PEG antibodies may be neutralizing the biological activity of the protein or causing its rapid clearance, reducing the amount of drug that reaches the target site.[7] High variability between subjects may be due to differing levels of pre-existing APAs.[4]

  • Troubleshooting Steps:

    • Correlate Antibody Titers with Efficacy: Analyze patient data to determine if there is a correlation between anti-PEG antibody titers and clinical or pharmacodynamic endpoints. Patients with high APA titers may show a reduced therapeutic response.

    • Perform a Neutralizing Antibody Assay: Develop an in vitro assay (e.g., a cell-based activity assay or a competitive ligand-binding assay) to determine if the anti-PEG antibodies are directly inhibiting the function of the PEGylated protein.

    • Evaluate Pre-existing Antibodies: Test pre-dose patient samples to assess the prevalence and levels of pre-existing anti-PEG antibodies. This can help explain inter-individual variability in response and identify at-risk patient populations.[4][6]

Problem 3: Assay results (e.g., PK/PD ELISA) are inconsistent or show high background.

  • Possible Cause: Anti-PEG antibodies in the sample can interfere with immunoassays. For example, in a sandwich ELISA designed to measure the concentration of a PEGylated drug, an anti-PEG antibody could "bridge" the capture and detection antibodies, causing a false positive signal or other artifacts.

  • Troubleshooting Steps:

    • Specificity Testing: Confirm that the signal in your assay is specific to the drug and not an artifact. This can be done by trying to inhibit the signal with an excess of non-PEGylated protein or free PEG.

    • Modify Assay Protocol: If interference is suspected, consider pre-treating samples to remove or dissociate immune complexes. While challenging, methods like acid dissociation followed by neutralization have been used to release the drug from binding proteins, which could include APAs.

    • Use an Orthogonal Assay Format: If a bridging format is problematic, consider an assay design that is less susceptible to interference, such as one that uses an anti-PEG antibody for capture and an anti-protein antibody for detection.

Key Experimental Protocols

Protocol 1: Direct ELISA for Screening of Anti-PEG Antibodies (IgG/IgM)

This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies in serum or plasma. Optimization and validation are critical for specific applications.

Materials:

  • High-binding 96-well microplates

  • Coating Antigen: Amine-terminated methoxy-PEG (NH2-mPEG, MW 5000 Da)

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: 1% (w/v) non-fat dry milk in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Sample Diluent: 1% milk in PBS

  • Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgM

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 1M Sulfuric Acid or 1M Hydrochloric Acid

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute NH2-mPEG5000 to 20 µg/mL in PBS.

    • Add 100 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at room temperature.[12]

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 300 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.[12]

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute patient/animal serum or plasma samples (a starting dilution of 1:100 is recommended) in Sample Diluent. Include positive and negative controls.

    • Add 100 µL of diluted samples to the appropriate wells.

    • Incubate for 1 hour at room temperature.[12][13]

  • Detection Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Dilute the HRP-conjugated anti-human IgG or IgM (typically 1:5,000, but should be optimized) in Sample Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.[12][13]

  • Development and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-20 minutes at room temperature. A blue color will develop.[13]

    • Add 100 µL of Stop Solution to each well. The color will change to yellow.

    • Read the absorbance at 450 nm within 30 minutes.

Specificity Confirmation: To confirm that the detected signal is specific to PEG, a competition assay can be performed. Pre-incubate positive samples with an excess of free PEG (e.g., diol-PEG) or the PEGylated drug before adding them to the coated plate. A significant reduction in the signal confirms specificity.[12]

Quantitative Data Summary

The immunogenicity of PEGylated molecules is not uniform and is influenced by several key factors. The table below summarizes findings on how these characteristics can impact the generation of an anti-PEG immune response.

FactorCharacteristicImpact on ImmunogenicityReference
PEG Molecular Weight High MW (>20 kDa) vs. Low MW (<5 kDa)Higher MW PEGs are associated with stronger anti-PEG IgM responses.[1]
PEG Structure Branched vs. LinearBranched PEGs may offer better immune shielding and can be less immunogenic than linear PEGs.[11]
PEG Terminus Methoxy-PEG (mPEG) vs. Hydroxy-PEG (HO-PEG)Some studies suggest mPEG can be more immunogenic and antigenic than HO-PEG.[10]
Carrier Molecule Non-human protein vs. Human proteinPEG conjugated to non-human proteins triggers a much stronger anti-PEG response compared to human-derived proteins.[1]
Prevalence of APAs Healthy Population (1970s-1990s)~56% of individuals had detectable anti-PEG IgG or IgM, suggesting this is a long-standing phenomenon.[4]
Prevalence of APAs Healthy Population (Modern Studies)Reported prevalence varies widely, from 23% to over 72%, likely due to different assay sensitivities.[4][6]
Administration Route Subcutaneous vs. IntravenousSubcutaneous administration may be more likely to elicit an immune response than intravenous administration.[11]

Visualizations: Workflows and Mechanisms

G cluster_TD T-Cell Dependent (TD) Pathway cluster_TI T-Cell Independent (TI) Pathway TD_Bcell B-Cell Recognizes PEG Moiety TD_Process Internalizes & Processes PEG-Protein Conjugate TD_Bcell->TD_Process TD_Present Presents Protein Peptide on MHC-II TD_Process->TD_Present TD_Tcell Helper T-Cell Recognizes Peptide-MHC Complex TD_Present->TD_Tcell TD_Help T-Cell Provides Help (CD40L, Cytokines) TD_Tcell->TD_Help TD_Activation B-Cell Activation, Class Switching, Affinity Maturation TD_Help->TD_Activation TD_Plasma Plasma Cell Differentiation TD_Activation->TD_Plasma TD_IgG High-Affinity Anti-PEG IgG TD_Plasma->TD_IgG TI_PEG Multivalent PEG Structure (e.g., on Liposome) TI_Crosslink Cross-links B-Cell Receptors (BCRs) TI_PEG->TI_Crosslink TI_Activation Direct B-Cell Activation TI_Crosslink->TI_Activation TI_Plasma Plasma Cell Differentiation TI_Activation->TI_Plasma TI_IgM Low-Affinity Anti-PEG IgM TI_Plasma->TI_IgM start PEGylated Therapeutic Administered start->TD_Bcell Protein Conjugate start->TI_PEG Nanocarrier/ Repetitive Structure

Caption: Mechanisms of Anti-PEG Antibody (APA) Induction.

G Observation Observation: Unexpectedly Rapid Clearance or Loss of Efficacy Hypothesis Hypothesis: Anti-PEG Antibodies (APAs) Are Present Observation->Hypothesis Action1 Action: Collect Pre- and Post-Dose Serum/Plasma Samples Hypothesis->Action1 Assay Experiment: Run Anti-PEG IgG & IgM ELISA Action1->Assay Result Analyze Results Assay->Result Positive Result: High Titer of APAs Detected (or significant increase post-dose) Result->Positive APAs Present Negative Result: No Significant APAs Detected Result->Negative APAs Absent Conclusion_Pos Conclusion: Clearance is likely immune-mediated (ABC Phenomenon). Positive->Conclusion_Pos Conclusion_Neg Conclusion: Cause is likely not APA-mediated. Investigate other mechanisms (e.g., protein stability, aggregation). Negative->Conclusion_Neg Next_Steps Further Investigation: - Correlate APA titers with PK/PD data - Develop neutralizing antibody assay Conclusion_Pos->Next_Steps

Caption: Troubleshooting Workflow for Poor In Vivo Performance.

G cluster_dev Development Strategy cluster_peg_options PEG Modification Options cluster_conj_options Conjugation Options cluster_alt_options Alternative Polymer Options Start Goal: Reduce Immunogenicity of New PEGylated Protein Node_PEG Modify PEG Moiety Start->Node_PEG Node_Conj Optimize Conjugation Start->Node_Conj Node_Alt Use Alternative Polymer Start->Node_Alt Opt_MW Use Lower Molecular Weight PEG (<20 kDa) Node_PEG->Opt_MW Opt_Struct Use Branched PEG Structure Node_PEG->Opt_Struct Opt_Site Employ Site-Specific Conjugation Chemistry Node_Conj->Opt_Site Opt_Density Control PEG Density on Protein Surface Node_Conj->Opt_Density Opt_Poly Evaluate Polymers like: - Polyglycerol (PG) - Poly(N-vinylpyrrolidone) (PVP) Node_Alt->Opt_Poly

Caption: Decision Guide for Mitigating Immunogenicity.

References

Technical Support Center: Mitigating Reduced Bioactivity After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the loss of biological activity following protein PEGylation.

Frequently Asked Questions (FAQs)

Q1: Why does PEGylation sometimes lead to a loss of bioactivity?

A1: The covalent attachment of Polyethylene Glycol (PEG) chains can cause a reduction in bioactivity primarily through "steric hindrance." The flexible PEG polymer can physically mask the protein's active site or receptor-binding domains, preventing or reducing its interaction with its target.[1] This effect is a major reason for the potential loss of function after modification.[2] Additionally, non-specific PEGylation can modify amino acids that are critical for the protein's biological function, further contributing to activity loss.[3]

Q2: What are the most critical factors to consider when designing a PEGylation strategy to preserve bioactivity?

A2: To ensure the beneficial effects of PEGylation on pharmacokinetic properties without compromising biological activity, several key parameters must be considered.[4][5] These include:

  • PEG Molecular Weight (MW) and Structure: Higher MW PEGs and branched structures offer greater steric hindrance, which can enhance shielding from proteases and the immune system but may also increase the risk of masking active sites.[4][2]

  • Site of PEG Attachment: The location of PEG conjugation is crucial. Modification sites should be chosen on the protein surface far from receptor-binding or active sites.[2][3]

  • Number of Attached PEGs: The degree of PEGylation (mono-, di-, or multi-PEGylated) must be optimized. While multiple PEGs can improve shielding, they also increase the likelihood of reduced activity.[5]

  • Linker Chemistry: The chemical linker used to attach PEG to the protein can influence the stability and release characteristics of the conjugate, impacting its overall performance.[3]

Q3: What is site-specific PEGylation and how does it help maintain bioactivity?

A3: Site-specific PEGylation is a strategy that attaches PEG to a pre-determined, specific amino acid residue on the protein.[6][7] This approach is highly advantageous because it allows for the creation of a homogeneous product and avoids random modification of residues that may be essential for the protein's function.[7][8] By selecting a conjugation site distant from the active or binding domains, the biological activity of the protein can be largely preserved while still gaining the pharmacokinetic benefits of PEGylation.[7][9] Common methods include targeting N-terminal amino groups or genetically introducing a unique cysteine residue for thiol-specific PEGylation.[6][10]

Q4: How do I optimize my PEGylation reaction conditions?

A4: Optimizing reaction conditions is critical for controlling the specificity and extent of PEGylation.[2] Key parameters to adjust include:

  • pH: The pH of the reaction buffer can be manipulated to target specific amino acid residues. For example, performing the reaction at a lower pH (around 7.0 or below) can favor the modification of the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) residues, as the N-terminus generally has a lower pKa.[7][9]

  • Molar Ratio: The molar ratio of the PEG reagent to the protein directly influences the degree of PEGylation. This should be carefully titrated to achieve the desired number of attached PEG chains.[2]

  • Temperature and Time: Reaction temperature and duration should be optimized to ensure complete conjugation without causing protein degradation or aggregation.[2]

Q5: Can the structure of the PEG itself affect my protein's activity?

A5: Yes, the architecture of the PEG polymer plays a significant role. Branched PEGs, compared to linear PEGs of the same total molecular weight, can offer more effective shielding of the protein surface, which can be beneficial for reducing immunogenicity.[2][3] However, this enhanced shielding can also lead to a greater reduction in bioactivity if the PEG molecule obstructs the protein's functional sites.[2] The choice between a linear or branched PEG depends on finding the right balance between extending the drug's half-life and retaining its function.[4]

Troubleshooting Guide

Problem: Significant loss of bioactivity observed after PEGylation.

This workflow provides a step-by-step approach to diagnosing and resolving issues related to reduced bioactivity in PEGylated proteins.

TroubleshootingWorkflow start Reduced Bioactivity Observed cat1 Analyze Conjugation Site start->cat1 cat2 Optimize PEG Characteristics start->cat2 cat3 Refine Reaction Conditions start->cat3 cat4 Evaluate Alternative Strategies start->cat4 sub1_1 Is PEG near active site? cat1->sub1_1 sub1_2 Is the product heterogeneous? cat1->sub1_2 sub2_1 Test Lower MW PEG cat2->sub2_1 sub2_2 Compare Linear vs. Branched PEG cat2->sub2_2 sub2_3 Use Cleavable Linker cat2->sub2_3 sub3_1 Adjust pH to Target N-terminus cat3->sub3_1 sub3_2 Optimize PEG:Protein Molar Ratio cat3->sub3_2 sub4_1 Implement Site-Specific PEGylation cat4->sub4_1 sub4_2 Consider Alternative Polymers (e.g., Zwitterionic) cat4->sub4_2 sub1_1->sub4_1 If Yes sub1_2->sub4_1 If Yes

Caption: Troubleshooting workflow for reduced bioactivity post-PEGylation.

Visualizing the Problem: Steric Hindrance

The primary cause of reduced bioactivity is the physical blocking of the protein's active site by the PEG chain.

StericHindrance cluster_0 Native Protein: Full Bioactivity cluster_1 PEGylated Protein: Reduced Bioactivity Prot_Native Protein Receptor1 Receptor Prot_Native->Receptor1 Successful Binding ActiveSite1 Active Site Prot_PEG Protein PEG_Chain PEG Chain Prot_PEG->PEG_Chain Receptor2 Receptor Block Steric Hindrance ActiveSite2 Active Site

Caption: Steric hindrance of the active site by a PEG chain.

Data on Bioactivity Retention

The impact of PEGylation on bioactivity varies widely depending on the protein, the PEG characteristics, and the conjugation strategy.

ProteinPEG Type / SizePEGylation StrategyRetained Bioactivity (%)Reference
Interferon α-2a40 kDa BranchedRandom~7%[11][12]
Interferon α-2b12 kDa LinearSite-specific (His34)~35%[3]
TNF-α (Lysine-deficient)20 kDa LinearN-terminalHigher antitumor activity[2]
TNF-α (Lysine-deficient)40 kDa BranchedN-terminalActivity Lost[2]
L-asparaginaseVariousSite-specific (disulfide)Activity Retained[6]
Interferon α-2bVariousSite-specific (disulfide)Large Decrease in Activity[6]

Key Experimental Protocols

Protocol 1: Site-Specific PEGylation via Cysteine Tagging

This protocol outlines a common workflow for achieving site-specific modification by introducing a unique cysteine residue.[6]

CysteinePegylationWorkflow A 1. Identify non-essential surface residue away from active site B 2. Perform site-directed mutagenesis to introduce a Cysteine residue A->B C 3. Express and purify the mutant protein B->C D 4. React purified protein with a thiol-specific PEG reagent (e.g., PEG-maleimide) C->D E 5. Purify the PEG-protein conjugate (e.g., via SEC or IEX chromatography) D->E F 6. Characterize the conjugate (SDS-PAGE, MS) and perform bioactivity assay E->F

Caption: Workflow for site-specific PEGylation using a cysteine tag.

Detailed Methodology:

  • Site Selection: Use protein modeling software and literature review to identify a surface-exposed amino acid that is not involved in receptor binding or catalytic activity.

  • Mutagenesis: Genetically engineer the protein to substitute the selected amino acid with a cysteine. Ensure the protein does not contain other free cysteines to guarantee specificity.[6]

  • Expression and Purification: Express the mutant protein in a suitable host system and purify it to homogeneity.

  • PEGylation Reaction:

    • Dissolve the purified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).

    • If necessary, gently reduce any existing disulfide bonds that are not essential for structure, although this method works best for proteins without structural disulfides.

    • Add a 5- to 10-fold molar excess of a thiol-reactive PEG reagent, such as PEG-maleimide or PEG-vinylsulfone.[9]

    • Incubate the reaction at 4°C or room temperature for 2-4 hours, or as optimized.

  • Purification: Separate the PEGylated conjugate from unreacted protein and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization & Bioactivity Assay:

    • Confirm successful conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.[8]

    • Perform an appropriate in vitro bioassay (e.g., cell proliferation, enzyme kinetics) to compare the specific activity of the PEGylated conjugate to the unmodified protein.

Protocol 2: General In Vitro Bioactivity Assay
  • Preparation: Prepare stock solutions of the unmodified (native) protein and the purified PEGylated conjugate in an appropriate assay buffer.

  • Serial Dilution: Create a series of dilutions for both the native and PEGylated proteins to generate a dose-response curve.

  • Assay Performance:

    • Add the protein dilutions to the assay system (e.g., cell culture plates, substrate-filled microplates).

    • Include a negative control (buffer only) and a positive control (native protein).

  • Incubation: Incubate under conditions optimal for the biological activity being measured (e.g., 37°C for a specified time).

  • Measurement: Quantify the biological response using a suitable detection method (e.g., colorimetric substrate conversion, cell viability assay, reporter gene expression).

  • Data Analysis: Plot the response versus protein concentration for both the native and PEGylated samples. Calculate the EC₅₀ (half-maximal effective concentration) or specific activity for each. The percentage of retained bioactivity can be calculated as: (Activity of PEG-protein / Activity of native protein) x 100.

References

Technical Support Center: Strategies to Control the Degree of PEGylation with m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of PEGylation with m-PEG1000-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of using this compound for PEGylation?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with a carboxylic acid group. To conjugate this PEG to a primary amine (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein), the carboxylic acid group must first be activated. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This activated PEG-NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond.[1][3]

Q2: How can I control the degree of PEGylation (DoP)?

A2: The degree of PEGylation, which is the number of PEG molecules attached to a single protein molecule, can be controlled by carefully adjusting several key reaction parameters:

  • Molar Ratio of PEG to Protein: This is one of the most critical factors. Increasing the molar excess of the activated this compound to the protein will generally result in a higher degree of PEGylation.[4]

  • Reaction pH: The pH of the conjugation reaction influences the reactivity of the primary amines on the protein. A higher pH (typically 7.0-8.0) deprotonates the amino groups, making them more nucleophilic and thus more reactive towards the PEG-NHS ester.[1][5][6]

  • Reaction Time: Longer reaction times can lead to a higher degree of PEGylation, although the reaction is often substantially complete within a few hours.[1]

  • Temperature: Most PEGylation reactions are carried out at room temperature or 4°C. Lower temperatures can slow down the reaction rate, potentially allowing for more controlled PEGylation.

Q3: What are the recommended buffers for the activation and conjugation steps?

A3: It is crucial to use amine-free buffers to avoid unwanted reactions with the activated PEG.

  • Activation Step (EDC/NHS): An acidic to neutral pH (4.5-7.2) is optimal for the activation of the carboxylic acid with EDC and NHS.[1][2] A common choice is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0.[1][3]

  • Conjugation Step (to the protein): A neutral to slightly basic pH (7.2-8.0) is ideal for the reaction of the PEG-NHS ester with the primary amines of the protein.[1][3] Phosphate-buffered saline (PBS) at pH 7.4 is a widely used buffer for this step.[1][3] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for the activated PEG.[1]

Experimental Protocols

Two-Step Protocol for Controlled PEGylation with this compound

This protocol outlines the activation of this compound followed by its conjugation to a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein to be PEGylated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Reagent Preparation

  • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

Step 2: Activation of this compound

  • In a reaction tube, dissolve the desired amount of this compound in the Activation Buffer.

  • Add EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Protein

  • Dissolve the protein in the Conjugation Buffer at a suitable concentration.

  • Immediately after the activation step, add the activated this compound solution to the protein solution. The final reaction pH should be between 7.2 and 7.5.

  • The molar ratio of activated PEG to protein should be varied to control the degree of PEGylation (see Table 1). A starting point is often a 5 to 20-fold molar excess of PEG.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Incubate for 30 minutes at room temperature.

Step 5: Purification

  • Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Step 6: Characterization

  • Analyze the degree of PEGylation using methods such as SDS-PAGE, HPLC (SEC or RP-HPLC), MALDI-TOF mass spectrometry, or NMR spectroscopy.[4][7][8][9]

Experimental Workflow for Two-Step PEGylation

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_end Steps 4-6: Finalization prep_peg Prepare this compound stock solution mix_activation Mix PEG, EDC, and NHS in Activation Buffer prep_peg->mix_activation prep_edc_nhs Prepare fresh EDC and NHS/Sulfo-NHS solutions prep_edc_nhs->mix_activation incubate_activation Incubate for 15-30 min at room temperature mix_activation->incubate_activation mix_conjugation Add activated PEG to protein solution incubate_activation->mix_conjugation prep_protein Prepare protein solution in Conjugation Buffer prep_protein->mix_conjugation incubate_conjugation Incubate for 2 hours (RT) or overnight (4°C) mix_conjugation->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify PEGylated Protein quench->purify characterize Characterize Degree of PEGylation purify->characterize G cluster_low Low or No PEGylation cluster_high High Degree of PEGylation cluster_agg Protein Aggregation/Precipitation start Problem Encountered low_peg_q Is the degree of PEGylation too low or absent? start->low_peg_q high_peg_q Is the degree of PEGylation too high? start->high_peg_q agg_q Is there evidence of protein aggregation or precipitation? start->agg_q low_peg_a1 Increase molar ratio of activated PEG to protein. low_peg_q->low_peg_a1 Possible Cause: Insufficient activated PEG low_peg_a2 Ensure conjugation pH is between 7.2 and 8.0. low_peg_q->low_peg_a2 Possible Cause: Suboptimal pH low_peg_a3 Confirm activity of EDC/NHS. Use fresh solutions. low_peg_q->low_peg_a3 Possible Cause: Inactive reagents low_peg_a4 Check for primary amines in your buffers (e.g., Tris). low_peg_q->low_peg_a4 Possible Cause: Competing amines high_peg_a1 Decrease molar ratio of activated PEG to protein. high_peg_q->high_peg_a1 Possible Cause: Excess activated PEG high_peg_a2 Reduce reaction time. high_peg_q->high_peg_a2 Possible Cause: Extended reaction high_peg_a3 Lower the conjugation pH (e.g., towards 7.2). high_peg_q->high_peg_a3 Possible Cause: High amine reactivity agg_a1 Reduce the degree of PEGylation. agg_q->agg_a1 Possible Cause: Over-PEGylation agg_a2 Optimize buffer conditions (e.g., protein concentration, excipients). agg_q->agg_a2 Possible Cause: Poor protein stability agg_a3 Perform reaction at a lower temperature (4°C). agg_q->agg_a3 Possible Cause: Reaction conditions

References

Validation & Comparative

A Comparative Guide to Analyzing PEGylated Protein Purity: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated protein therapeutics is a critical step in ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this analysis, offering high resolution and quantitative capabilities. This guide provides an objective comparison of various HPLC methods with alternative techniques, supported by experimental data, to aid in selecting the most appropriate analytical strategy.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals, including improved stability, reduced immunogenicity, and extended circulation half-life. However, the PEGylation process can result in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of attached PEG molecules (polydispersity) at different sites (positional isomers). Accurate and robust analytical methods are therefore essential to characterize and quantify the purity of the final PEGylated protein product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and versatile technique for the separation and quantification of PEGylated proteins. Different HPLC modes can be employed to exploit various physicochemical properties of the protein and its PEGylated forms.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of PEG chains can alter the hydrophobicity of a protein, allowing for the separation of the native protein from its PEGylated counterparts. RP-HPLC is particularly effective in separating positional isomers of mono-PEGylated proteins, offering superior resolution compared to other methods.[1]

Advantages:

  • High resolution, capable of separating positional isomers.[1]

  • Excellent for analyzing the degree of PEGylation.

  • Compatible with mass spectrometry (MS) for further characterization.

Limitations:

  • May not be suitable for all PEGylated proteins, especially those with very large PEG chains, which can lead to poor recovery and peak shape.

  • Can be challenging to develop methods for complex mixtures.

Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, enabling the separation of PEGylated proteins from the smaller, unreacted native protein. SEC-HPLC is a robust method for quantifying aggregates and high molecular weight impurities.[2]

Advantages:

  • Effective for separating molecules based on size, including aggregates.[2]

  • Generally a non-denaturing method, preserving the protein's native structure.

  • Relatively simple method development.

Limitations:

  • May have poor resolution for separating different degrees of PEGylation or positional isomers, especially with smaller PEG chains.[3]

  • The separation of free PEG from the PEGylated protein can be challenging, particularly when the PEG molecule is large.[4]

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates molecules based on their net surface charge. The attachment of PEG chains can shield the charged residues on the protein surface, altering its overall charge and allowing for separation from the native protein. IEX-HPLC is particularly useful for separating isoforms with different degrees of PEGylation and positional isomers where the PEG attachment site affects the surface charge.[][6][7]

Advantages:

  • Excellent for separating species with different degrees of PEGylation.[6][7]

  • Can resolve positional isomers that exhibit charge differences.[]

  • High loading capacity.

Limitations:

  • Resolution can be dependent on the buffer pH and ionic strength.

  • Method development can be more complex compared to SEC-HPLC.

Alternative Methods for Purity Analysis

While HPLC is a dominant technique, other methods offer complementary information and can be valuable for a comprehensive analysis of PEGylated protein purity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. PEGylated proteins migrate slower than their non-PEGylated counterparts due to the increased mass.

Advantages:

  • Simple, widely available, and cost-effective.

  • Provides a good visual assessment of the presence of different species.

Limitations:

  • Bands of PEGylated proteins can be broad and smeared due to the interaction between PEG and SDS.[3]

  • Lower resolution and quantitative accuracy compared to HPLC.

  • May not accurately reflect the molecular weight of PEGylated proteins.

Native Polyacrylamide Gel Electrophoresis (Native PAGE)

Native PAGE separates proteins in their native, folded state based on a combination of size, shape, and charge. This technique avoids the issues of PEG-SDS interaction seen in SDS-PAGE.

Advantages:

  • Provides better resolution for PEGylated proteins compared to SDS-PAGE.[3]

  • Maintains the native conformation of the protein.

Limitations:

  • Separation is based on multiple factors, which can make interpretation more complex.

  • Lower throughput and quantitative capability compared to HPLC.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of molecules with high accuracy. When coupled with liquid chromatography (LC-MS), it can provide detailed information about the degree of PEGylation and identify the sites of PEG attachment.[8]

Advantages:

  • Provides precise mass information, confirming the identity and degree of PEGylation.[8]

  • Can identify the specific sites of PEGylation.

  • Highly sensitive and specific.

Limitations:

  • The polydispersity of PEG can complicate the mass spectra.[8]

  • Requires specialized equipment and expertise.

  • Quantification can be challenging without appropriate standards.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of HPLC and its alternatives for the analysis of PEGylated protein purity, based on available data.

Analytical MethodParameterTypical ValueProtein and PEG Size (if specified)
RP-HPLC Resolution0.93 (native vs. mono-PEGylated), 1.92 (mono- vs. di-PEGylated)[9]Lysozyme
LOD/LOQ--
Accuracy/Precision--
SEC-HPLC Resolution1.7 (free PEG vs. PEG-conjugate), 2.0 (free PEG vs. non-PEGylated protein)[4]-
LOD/LOQLOD: 3.125 µg/mL, LOQ: 12.5 µg/mL[2]PEG GCSF (39 kDa total MW)
Accuracy/PrecisionRecovery: 78%-120%; RSD for precision: ≤2.9%[4]-
IEX-HPLC ResolutionCapable of resolving >25 isomers[6]Lysozyme with branched PEG
LOD/LOQ--
Accuracy/Precision--
Native PAGE ResolutionBetter resolution than SDS-PAGE[3]Human Serum Albumin with PEG 5000, 10000, and 20000
LOD/LOQ--
Accuracy/PrecisionSemi-quantitative-

Note: The performance of each method is highly dependent on the specific protein, PEG size and characteristics, and the experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline for the analysis of PEGylated proteins using RP-HPLC.[1]

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 5 µm C18, 150 x 4.6 mm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.085% TFA in 90% acetonitrile.[1]

    • Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 45°C.[1]

    • Detection: UV at 220 nm or 280 nm.[1]

    • Injection Volume: 10-15 µg of protein.[1]

  • Data Analysis:

    • Integrate the peak areas of the native protein, PEGylated species, and any impurities.

    • Calculate the purity of the PEGylated protein as the percentage of the main peak area relative to the total peak area.

Protocol 2: Size-Exclusion HPLC (SEC-HPLC)

This protocol provides a general procedure for analyzing PEGylated proteins by SEC-HPLC.[2]

  • Sample Preparation:

    • Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm).[2]

    • Mobile Phase: A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, pH 6.8.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV at 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates, the main PEGylated protein, and the native protein.

    • Calculate the percentage of each species to determine the purity and aggregate content.

Protocol 3: Ion-Exchange HPLC (IEX-HPLC)

The following is a general protocol for IEX-HPLC analysis of PEGylated proteins.[6]

  • Sample Preparation:

    • Desalt the protein sample into the initial mobile phase buffer.

    • Adjust the protein concentration to approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Strong or weak cation or anion exchange column, depending on the protein's pI and the desired separation.

    • Mobile Phase A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0.

    • Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0.

    • Gradient: A linear gradient from 0% to 100% B over 30-60 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 280 nm.

    • Injection Volume: 20-50 µL.

  • Data Analysis:

    • Separate and quantify the different charged species, including the native protein and various PEGylated isoforms.

    • Assess purity based on the relative peak areas.

Protocol 4: Native Polyacrylamide Gel Electrophoresis (Native PAGE)

This protocol outlines the general steps for performing Native PAGE.[10][11]

  • Gel Preparation:

    • Prepare a polyacrylamide gel of an appropriate percentage (e.g., 4-15% gradient) without SDS.

  • Sample Preparation:

    • Mix the protein sample with a native sample buffer (containing glycerol (B35011) and a tracking dye, but no SDS or reducing agents). Do not heat the sample.[11]

  • Electrophoresis:

    • Load the samples and a native protein molecular weight marker onto the gel.

    • Run the gel in a native running buffer (without SDS) at a constant voltage until the dye front reaches the bottom of the gel. It is recommended to run the gel on ice to prevent protein degradation.[11]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain.

    • Destain the gel and visualize the protein bands.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the discussed analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_hplc_modes HPLC Modes cluster_electro_modes Electrophoresis Modes cluster_data Data Analysis peg_protein PEGylated Protein Sample filtration Filtration / Dilution peg_protein->filtration hplc HPLC System filtration->hplc electrophoresis Electrophoresis filtration->electrophoresis ms Mass Spectrometer filtration->ms rp_hplc RP-HPLC hplc->rp_hplc sec_hplc SEC-HPLC hplc->sec_hplc iex_hplc IEX-HPLC hplc->iex_hplc sds_page SDS-PAGE electrophoresis->sds_page native_page Native PAGE electrophoresis->native_page purity_assessment Purity Assessment ms->purity_assessment chromatogram Chromatogram / Electropherogram rp_hplc->chromatogram sec_hplc->chromatogram iex_hplc->chromatogram sds_page->chromatogram native_page->chromatogram chromatogram->purity_assessment

Caption: Experimental workflow for PEGylated protein purity analysis.

logical_relationships cluster_hplc HPLC Methods cluster_alternatives Alternative Methods cluster_info Information Provided RP_HPLC RP-HPLC (Hydrophobicity) Purity Purity (%) RP_HPLC->Purity Degree Degree of PEGylation RP_HPLC->Degree Isomers Positional Isomers RP_HPLC->Isomers SEC_HPLC SEC-HPLC (Size) SEC_HPLC->Purity Aggregates Aggregates SEC_HPLC->Aggregates IEX_HPLC IEX-HPLC (Charge) IEX_HPLC->Purity IEX_HPLC->Degree IEX_HPLC->Isomers SDS_PAGE SDS-PAGE (MW - Denatured) SDS_PAGE->Purity Semi-quantitative SDS_PAGE->Degree Native_PAGE Native PAGE (Size, Shape, Charge) Native_PAGE->Purity Semi-quantitative Native_PAGE->Degree MS Mass Spectrometry (Precise Mass) MS->Degree MS->Isomers with LC-MS Identity Identity Confirmation MS->Identity

Caption: Logical relationships of analytical methods for PEGylated proteins.

References

Navigating the Maze of PEGylation: A Comparative Guide to Validating Protein Modification Sites via Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise location of Polyethylene Glycol (PEG) attachment on a therapeutic protein is a critical step in ensuring product consistency, efficacy, and safety. Peptide mapping has emerged as a cornerstone technique for this validation. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable approach for your research needs.

The fundamental principle behind using peptide mapping to validate PEGylation sites lies in the comparative analysis of the peptide fragments generated from the enzymatic digestion of both the PEGylated and the unmodified (native) protein. By identifying the peptides that exhibit a mass shift corresponding to the attached PEG moiety, the exact location of the modification can be pinpointed. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary analytical tool for this purpose.

Comparative Analysis of Methodologies

The two most common mass spectrometry techniques employed for analyzing PEGylated peptides are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS).

FeatureMALDI-TOF MSLC-MS/MS (ESI)
Principle Analyzes the mass-to-charge ratio of ions generated by laser desorption from a solid matrix.Analyzes the mass-to-charge ratio of ions generated by electrospray ionization of a liquid sample, with the capability of fragmenting selected ions for sequencing.
Sample Throughput HighModerate
Data Complexity Simpler spectra, often showing the intact PEGylated peptide.More complex spectra due to multiple charge states and fragmentation, but provides more detailed structural information.
Quantitative Capability Generally considered less quantitative.Can provide relative and absolute quantification of PEGylation site occupancy.[1]
Automation Less amenable to full automation.Highly automatable workflow.[1]
Strengths Rapid analysis, good for confirming the presence of PEGylated peptides and determining the degree of PEGylation.[1]High sensitivity, provides sequence information for unambiguous site identification, and is suitable for complex mixtures.
Limitations Can be challenging for complex mixtures of PEGylated isomers.[2]The polydispersity of PEG can complicate the ESI-MS spectrum.[1]

Key Findings from a Study on PEGylated Recombinant Human Growth Hormone (PEG-rhGH):

A study utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) followed by MALDI-TOF MS successfully identified five major PEGylation sites on recombinant human growth hormone (rhGH). The methodology involved comparing the peptide maps of the PEGylated and unmodified rhGH. The modified peptides were identified by their altered retention times and increased mass.[3]

Identified PEGylated PeptideAmino Acid Residue of PEGylation
T1N-terminus
T4Lysine 38
T13Lysine 140
T14Lysine 145
T15Lysine 158

This study demonstrates the utility of a straightforward peptide mapping approach to successfully identify multiple sites of PEGylation.[3]

Detailed Experimental Protocol: Peptide Mapping of a PEGylated Protein using LC-MS/MS

This protocol provides a general framework for the validation of PEGylation sites. Optimization will be required based on the specific protein and PEG characteristics.

1. Protein Sample Preparation:

  • Quantification: Accurately determine the concentration of both the PEGylated and the native protein samples.

  • Denaturation, Reduction, and Alkylation:

    • To approximately 100 µg of each protein, add a denaturing agent such as 8 M Guanidine-HCl or Urea.

    • Add a reducing agent, typically 10 mM Dithiothreitol (DTT), and incubate at 37-56°C for 1 hour to break disulfide bonds.

    • Alkylate the free sulfhydryl groups by adding an alkylating agent, such as 55 mM Iodoacetamide (IAA), and incubate in the dark at room temperature for 30-60 minutes. This prevents the reformation of disulfide bonds.

    • Quench the alkylation reaction, if necessary, with an excess of a thiol-containing reagent like DTT or cysteine.

  • Buffer Exchange: Remove the denaturing, reducing, and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using methods like dialysis or size-exclusion chromatography.

2. Enzymatic Digestion:

  • Add a protease, most commonly sequencing-grade trypsin, to the protein solution. A typical enzyme-to-substrate ratio is 1:20 to 1:50 (w/w).

  • Incubate the digestion mixture at 37°C for 4 to 18 hours. The optimal digestion time should be determined empirically.

  • Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

  • Mass Spectrometry:

    • The eluent from the HPLC is introduced into the electrospray ionization source of the mass spectrometer.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode. This involves a full MS scan to detect the peptide ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation data for peptide identification.

4. Data Analysis:

  • Utilize specialized proteomics software to analyze the raw MS and MS/MS data.

  • Database Searching: Search the fragmentation data against a protein sequence database containing the sequence of the target protein. The search parameters should include the specific protease used, potential modifications (including the mass of the PEG moiety and any alkylation modifications), and mass tolerances for precursor and fragment ions.

  • Comparative Analysis: Compare the identified peptides from the PEGylated and native protein digests. Peptides present in the PEGylated sample with a mass increase corresponding to the PEG chain, and which are absent or reduced in the native sample, are indicative of PEGylation sites.

  • Software Tools: Several software packages are available for analyzing peptide mapping data. For example, the Biologics Explorer software from SCIEX offers workflow templates for peptide mapping that can aid in the identification of post-translational modifications, including PEGylation.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Protein Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis cluster_output Output p1 PEGylated Protein denature Denaturation (e.g., Guanidine-HCl) p1->denature p2 Native Protein p2->denature reduce Reduction (e.g., DTT) denature->reduce alkylate Alkylation (e.g., IAA) reduce->alkylate buffer_exchange Buffer Exchange alkylate->buffer_exchange digest Trypsin Digestion buffer_exchange->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Comparison lcms->data_analysis result Identified PEGylation Sites data_analysis->result

logical_relationship cluster_input Input Samples cluster_process Analytical Process cluster_logic Identification Logic cluster_conclusion Conclusion peg_protein PEGylated Protein Digest peptide_map_peg Generate Peptide Map peg_protein->peptide_map_peg native_protein Native Protein Digest peptide_map_native Generate Peptide Map native_protein->peptide_map_native comparison Compare Peptide Maps peptide_map_peg->comparison peptide_map_native->comparison mass_shift Mass Shift (+ PEG mass)? comparison->mass_shift peg_site PEGylation Site Confirmed mass_shift->peg_site Yes no_peg_site Not a PEGylation Site mass_shift->no_peg_site No

Conclusion

Peptide mapping is an indispensable and robust method for the validation of PEGylation sites on therapeutic proteins. While MALDI-TOF MS offers a rapid, high-throughput approach for initial characterization, LC-MS/MS provides a more detailed and quantitative analysis, enabling unambiguous site identification. The choice of methodology will depend on the specific analytical needs, available instrumentation, and the complexity of the PEGylated protein. By following a well-optimized experimental protocol and employing appropriate data analysis strategies, researchers can confidently and accurately characterize their PEGylated biotherapeutics.

References

Navigating In Vivo Stability: A Comparative Guide to m-PEG1000-CH2COOH Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of linker chemistries is a critical determinant of a therapeutic's pharmacokinetic profile and overall efficacy. This guide provides an objective comparison of the in vivo stability of m-PEG1000-CH2COOH linkages against common alternatives, supported by experimental data and detailed methodologies.

The this compound linkage, characterized by a carboxymethyl ether bond, is often favored for its presumed high stability. Understanding how this stability translates to a biological environment is paramount for predicting a drug conjugate's behavior, including its circulation half-life and potential for premature cleavage.

Comparative In Vivo Stability of PEG Linkages

The in vivo stability of a PEG-drug linkage is influenced by its susceptibility to hydrolysis and enzymatic degradation. Generally, ether linkages, such as the one found in this compound, are considered more stable than ester linkages.[1][2][3][4] Amide and urethane (B1682113) bonds also exhibit high stability.[2][5]

While direct head-to-head in vivo quantitative data for this compound versus other linkers is not extensively published in a consolidated manner, the general principles of chemical stability provide a strong indication of their relative in vivo performance. The ether bond in the carboxymethyl linkage is resistant to hydrolysis under physiological conditions, a significant advantage over ester bonds which are prone to cleavage by esterase enzymes present in plasma.[1][2][3][4]

Linkage TypeBondGeneral In Vivo StabilityPrimary Cleavage Mechanism
Carboxymethyl Ether R-O-CH₂-COOHHigh Minimal; resistant to hydrolysis and enzymatic degradation.
Ester R-C(=O)-O-R'Low to Moderate Susceptible to enzymatic hydrolysis by esterases.[1][3][4]
Amide R-C(=O)-NH-R'High Generally stable; can be cleaved by specific proteases if part of a peptide sequence.[2]
Urethane (Carbamate) R-O-C(=O)-NH-R'High More stable to hydrolysis than esters.[5]

Experimental Protocol for Assessing In Vivo Stability

A robust assessment of in vivo linker stability involves a pharmacokinetic study in a relevant animal model, typically rodents.[6][7][8] The following protocol outlines a standard procedure for evaluating the in vivo stability of a PEGylated small molecule drug.

I. Animal Model and Dosing
  • Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.[8][9]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

  • Grouping: Animals are divided into groups for each time point to be sampled.

  • Dosing: The PEGylated drug is administered via intravenous (IV) injection, typically through the tail vein. The dosage will depend on the specific drug conjugate.

II. Blood Sampling
  • Time Points: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) to capture the distribution and elimination phases.

  • Collection Method: Serial blood samples can be collected from a single mouse via submandibular or saphenous vein puncture for early time points, and a terminal sample via cardiac puncture under anesthesia.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

III. Sample Preparation for Analysis
  • Protein Precipitation: To remove plasma proteins, an organic solvent like acetonitrile (B52724) is added to the plasma samples.

  • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to isolate the PEGylated drug from other plasma components.

  • Reconstitution: The extracted samples are dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

IV. Quantification by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.[10][11][12]

  • Chromatographic Separation: The PEGylated drug is separated from its potential metabolites and other endogenous compounds on a suitable HPLC column (e.g., C18).

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent PEGylated drug and any cleaved drug or PEG moiety.

  • Data Analysis: The concentration of the PEGylated drug in plasma at each time point is determined by comparing its response to a standard curve. Pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) are then calculated.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the in vivo stability of PEGylated compounds.

experimental_workflow cluster_preclinical In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_model Animal Model Selection (e.g., BALB/c Mice) dosing Intravenous (IV) Administration animal_model->dosing blood_sampling Serial Blood Sampling (Multiple Time Points) dosing->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation Collect Blood extraction Protein Precipitation & Solid-Phase Extraction centrifugation->extraction reconstitution Sample Reconstitution extraction->reconstitution lcms LC-MS/MS Quantification reconstitution->lcms Inject Sample pk_analysis Pharmacokinetic Analysis (Half-life, Clearance) lcms->pk_analysis stability Stability Assessment pk_analysis->stability

Experimental workflow for in vivo stability assessment.

Logical Framework for Linker Selection

The choice of a PEG linker is a critical decision in drug development, balancing stability, drug release kinetics, and manufacturing complexity. The following diagram outlines the logical considerations for selecting an appropriate linker.

linker_selection start Define Therapeutic Goal stability_req Required In Vivo Stability? (Long vs. Short Circulation) start->stability_req long_circ High Stability Linker (Ether, Amide, Urethane) stability_req->long_circ Long short_circ Labile Linker (Ester, Hydrazone) stability_req->short_circ Short release_mechanism Desired Drug Release Mechanism? (Stable vs. Cleavable) stable_linker m-PEG-COOH (Ether) - Maximizes half-life - Systemic exposure release_mechanism->stable_linker Stable cleavable_linker Ester, Disulfide, etc. - Targeted release - Prodrug strategy release_mechanism->cleavable_linker Cleavable long_circ->release_mechanism short_circ->release_mechanism final_choice Select Optimal Linker Chemistry stable_linker->final_choice cleavable_linker->final_choice

References

A Researcher's Guide to Quantifying Surface PEGylation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the precise quantification of polyethylene (B3416737) glycol (PEG) layers is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of their products. This guide provides an objective comparison of key analytical techniques used to measure PEGylation on various surfaces, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The process of attaching PEG chains to a surface, known as PEGylation, is a widely adopted strategy to improve the biocompatibility of materials, reduce non-specific protein adsorption, and enhance the in vivo circulation time of nanoparticles and drug delivery systems.[1] The density, conformation, and thickness of the PEG layer are critical parameters that dictate its performance.[2][3] Therefore, accurate and reliable quantification of surface-grafted PEG is a critical step in the development and quality control of PEGylated materials.

This guide delves into the principles, applications, and comparative performance of the most common analytical techniques for quantifying surface PEGylation.

Comparative Overview of Analytical Techniques

A variety of analytical methods can be employed to characterize PEGylated surfaces, each with its own set of advantages and limitations. The choice of technique often depends on the nature of the substrate, the desired quantitative information (e.g., layer thickness, grafting density, or total mass), and the available instrumentation. The following table summarizes the key quantitative parameters and typical performance characteristics of these techniques.

TechniquePrincipleKey Quantitative Output(s)Typical SubstratesAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of atoms on a surface.Elemental composition (C, O), presence of C-O bonds, PEG layer thickness (from attenuation of substrate signal).[4][5]Solid, flat surfaces (e.g., silicon wafers, gold), nanoparticles.[2]Surface sensitive (top few nanometers), provides chemical state information.Requires high vacuum, potential for sample damage, quantification of thickness can be complex.[2]
Ellipsometry Measures the change in polarization of light upon reflection from a surface.PEG layer thickness.[6]Optically flat, reflective surfaces (e.g., silicon wafers, gold).Highly sensitive to sub-nanometer thickness changes, non-destructive.[7]Requires a model for data fitting, limited to flat surfaces.
Atomic Force Microscopy (AFM) Scans a sharp tip over a surface to create a topographical image.Surface roughness, visualization of PEG domains, force-distance curves provide insights into polymer conformation.[8]Wide range of solid surfaces.High-resolution imaging, can be performed in liquid environments.[9]Tip-sample interactions can be complex, quantification of grafting density is indirect.
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal.Adsorbed mass (including hydrodynamically coupled solvent), viscoelastic properties of the PEG layer.[10][11]QCM-D sensors (e.g., gold, silica).Real-time monitoring of PEGylation process, provides information on layer hydration and conformation.[12][13]Indirect measurement of mass, sensitive to temperature and viscosity changes.
Fluorescence Spectroscopy Measures the fluorescence emission from fluorescently labeled PEG molecules.Surface density of PEG (if a calibration curve is used).[14]Various surfaces, including nanoparticles.High sensitivity.Requires fluorescent labeling of PEG, potential for dye quenching or bleaching.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies components of a mixture.Amount of PEG cleaved from the surface.[4][15]Surfaces from which PEG can be quantitatively cleaved.Highly quantitative, can distinguish between different PEG species.[16]Destructive to the sample, requires a method for PEG cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Distinguishes between free and grafted PEG to determine grafting density.Nanoparticles in dispersion.Provides detailed structural information, non-destructive.Lower sensitivity compared to other techniques, requires specialized equipment.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Total mass of PEG on a surface.[2]Materials that can be heated, including nanoparticles.Direct measurement of mass.Destructive to the sample, may not distinguish between PEG and other organic components.[2]

Experimental Protocols

Detailed methodologies for several key techniques are provided below to illustrate the practical aspects of their application in quantifying surface PEGylation.

X-ray Photoelectron Spectroscopy (XPS) for PEG Grafting Density

Objective: To determine the elemental composition and estimate the grafting density of PEG on a silicon surface.

Methodology:

  • Sample Preparation: A PEGylated silicon wafer is carefully mounted on the XPS sample holder using double-sided, vacuum-compatible tape.

  • Instrument Setup: The analysis is performed in an XPS instrument equipped with a monochromatic Al Kα X-ray source. The analysis chamber is evacuated to ultra-high vacuum conditions (<10⁻⁸ Torr).

  • Survey Scan: A wide energy range survey scan (e.g., 0-1100 eV) is acquired to identify the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are obtained for the C 1s, O 1s, and Si 2p regions to determine the chemical states of these elements. The C 1s spectrum is of particular interest as it will show a component corresponding to the C-O bonds of the PEG backbone, typically around 286.5 eV.

  • Data Analysis: The areas of the high-resolution peaks are determined and corrected for their respective relative sensitivity factors to obtain the atomic concentrations of each element. The grafting density can be estimated from the ratio of the C-O component in the C 1s spectrum to the Si 2p signal from the underlying substrate, taking into account the attenuation of the Si 2p photoelectrons by the PEG overlayer.[4]

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Sample PEGylated Silicon Wafer Mount Mount on Sample Holder Sample->Mount UHV Introduce into Ultra-High Vacuum Mount->UHV Survey Acquire Survey Scan UHV->Survey HighRes Acquire High-Resolution C 1s, O 1s, Si 2p Scans Survey->HighRes PeakFit Peak Fitting of High-Resolution Scans HighRes->PeakFit Quantify Quantify Atomic Concentrations PeakFit->Quantify GraftingDensity Calculate Grafting Density Quantify->GraftingDensity Ellipsometry_Workflow cluster_sample Sample Stages cluster_measurement Ellipsometry Measurement cluster_analysis Data Analysis Bare Bare Gold Substrate PEGylated PEGylated Gold Substrate Bare->PEGylated PEGylation MeasureBare Measure Ψ and Δ of Bare Substrate Bare->MeasureBare MeasurePEG Measure Ψ and Δ of PEGylated Substrate PEGylated->MeasurePEG Model Construct Optical Model MeasurePEG->Model Fit Fit Experimental Data to Model Model->Fit Thickness Determine PEG Layer Thickness Fit->Thickness QCMD_Workflow Start Start Clean Clean QCM-D Sensor Start->Clean Baseline Establish Baseline in Buffer Clean->Baseline Inject Inject PEG Solution Baseline->Inject Monitor Monitor Δf and ΔD Inject->Monitor Rinse Rinse with Buffer Monitor->Rinse Analyze Analyze Data (Sauerbrey/Viscoelastic Model) Rinse->Analyze Result Quantify Adsorbed Mass and Viscoelastic Properties Analyze->Result

References

A Researcher's Guide to Evaluating PEGylated Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of PEGylated proteins is crucial for assessing their therapeutic efficacy and mechanism of action. This guide provides a comprehensive comparison of four widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. However, PEGylation can also impact a protein's binding affinity for its target. Therefore, accurate and robust methods for quantifying these interactions are essential. This guide offers a side-by-side comparison of the leading analytical techniques, complete with experimental protocols and data presentation, to aid in selecting the most appropriate method for your research needs.

Comparative Analysis of Key Techniques

Each method for evaluating binding affinity has its own set of advantages and limitations. The choice of technique often depends on the specific characteristics of the interacting molecules, the desired throughput, and the type of data required (kinetic, thermodynamic, or equilibrium).

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive index upon binding to a sensor surface.[1][2][3]Change in the interference pattern of light reflected from a biosensor tip upon binding.[4]Measures the heat change associated with a binding event in solution.[5]Measures the movement of molecules along a microscopic temperature gradient, which changes upon binding.[6][7]
Labeling Requirement Label-free.[1]Label-free.[8]Label-free.Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence).[7][9]
Immobilization One binding partner is immobilized on a sensor chip.[1][2]One binding partner is immobilized on a biosensor tip.[4]Both binding partners are in solution.[10]Both binding partners are in solution.[9][10]
Throughput Moderate (depends on the instrument).[11]High (suitable for 96- or 384-well plates).[12]Low to moderate.[8][13]High (capillary-based format).[14]
Sample Consumption Low to moderate.[11]Low.[15]High.[8]Very low.[7][9]
Data Output Kinetics (k_a, k_d), Affinity (K_D), Stoichiometry, Thermodynamics (ΔH, ΔS with temperature variation).[2][11]Kinetics (k_a, k_d), Affinity (K_D).[4][16]Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[17]Affinity (K_D).[6][18]
Affinity Range pM to mM.[11]pM to mM.nM to mM.pM to mM.[10]

Quantitative Data Summary

The following table presents typical quantitative data that can be obtained from each technique for a hypothetical PEGylated protein interacting with its target.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Association Rate (k_a) 1 x 10⁵ M⁻¹s⁻¹1.2 x 10⁵ M⁻¹s⁻¹Not directly measuredNot directly measured
Dissociation Rate (k_d) 5 x 10⁻⁴ s⁻¹6 x 10⁻⁴ s⁻¹Not directly measuredNot directly measured
Dissociation Constant (K_D) 5 nM5 nM8 nM10 nM
Stoichiometry (n) 1:1N/A1.05N/A
Enthalpy (ΔH) -10 kcal/molN/A-12 kcal/molN/A
Entropy (ΔS) 5 cal/mol·KN/A3 cal/mol·KN/A

Experimental Protocols & Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each technique, which should be optimized for the specific PEGylated protein and its binding partner.

Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface where one of the interactants (the ligand) is immobilized.[1][2][3]

Experimental Protocol:

  • Sensor Chip Selection and Preparation: Choose a sensor chip compatible with the ligand (e.g., CM5 chip for amine coupling).[1] Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: Inject the ligand solution over the activated sensor surface to allow for covalent coupling. The desired immobilization level should be determined empirically.

  • Blocking: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of the analyte (the PEGylated protein or its binding partner) over the sensor surface. A buffer-only injection serves as a control.

  • Dissociation: Flow buffer over the sensor chip to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d) and the dissociation constant (K_D).[19]

SPR_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis A Select & Prepare Sensor Chip B Immobilize Ligand A->B C Block Surface B->C D Inject Analyte (Association) C->D E Buffer Flow (Dissociation) D->E G Data Acquisition (Sensorgram) D->G F Regenerate Surface E->F E->G F->D H Fit to Binding Model G->H I Determine k_a, k_d, K_D H->I

SPR Experimental Workflow

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the tip of a biosensor.[4]

Experimental Protocol:

  • Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.[15]

  • Plate Setup: Prepare a 96-well or 384-well plate with the necessary reagents: assay buffer, ligand solution, analyte solutions at various concentrations, and regeneration solution (if needed).[4]

  • Baseline: Establish a stable baseline by dipping the biosensors into wells containing assay buffer.[4][20]

  • Ligand Immobilization: Move the biosensors to wells containing the ligand solution to allow for its capture onto the biosensor tip.

  • Second Baseline: Transfer the biosensors back to buffer-containing wells to establish a new baseline after ligand immobilization.[4][20]

  • Association: Move the biosensors to wells containing different concentrations of the analyte to monitor the association phase.[16][20]

  • Dissociation: Transfer the biosensors to buffer-containing wells to measure the dissociation of the analyte.[16][20]

  • Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable binding model to obtain k_a, k_d, and K_D.[15]

BLI_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis A Hydrate Biosensors B Prepare Plate A->B C Baseline 1 (Buffer) B->C D Immobilize Ligand C->D E Baseline 2 (Buffer) D->E F Association (Analyte) E->F G Dissociation (Buffer) F->G H Generate Sensorgrams F->H G->H I Fit Binding Kinetics H->I J Calculate k_a, k_d, K_D I->J

BLI Experimental Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]

Experimental Protocol:

  • Sample Preparation: Prepare the PEGylated protein and its binding partner in the same, extensively dialyzed buffer to minimize heats of dilution. Degas the samples.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the macromolecule (e.g., the non-PEGylated protein) into the sample cell and the ligand (e.g., the PEGylated protein) into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.

  • Control Experiments: Conduct control titrations by injecting the ligand into the buffer and injecting buffer into the macromolecule solution to determine the heats of dilution.

  • Data Analysis: Integrate the heat flow peaks for each injection and subtract the heats of dilution. Plot the resulting heat change per mole of injectant against the molar ratio of the interactants. Fit the data to a suitable binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH).[21][22] The entropy (ΔS) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis A Prepare & Dialyze Samples B Degas Samples A->B C Load Sample Cell & Syringe B->C E Run Control Titrations B->E D Perform Titration C->D F Integrate Heat Peaks D->F G Subtract Heats of Dilution E->G F->G H Fit Binding Isotherm G->H I Determine K_D, n, ΔH, ΔS H->I

ITC Experimental Workflow

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule during binding.[6][7]

Experimental Protocol:

  • Labeling: Covalently label one of the binding partners with a fluorescent dye. If one of the proteins has sufficient intrinsic tryptophan fluorescence, labeling may not be necessary.

  • Sample Preparation: Prepare a serial dilution of the unlabeled binding partner. Mix each dilution with a constant concentration of the fluorescently labeled partner.

  • Capillary Loading: Load the samples into hydrophilic or hydrophobic capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence in the capillary is monitored over time.

  • Data Analysis: Analyze the change in fluorescence (thermophoresis) as a function of the concentration of the unlabeled ligand. Fit the resulting binding curve to determine the dissociation constant (K_D).[23]

MST_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis A Label one Binding Partner C Mix Labeled & Unlabeled Partners A->C B Prepare Serial Dilution B->C D Load Capillaries C->D E Measure Thermophoresis D->E F Analyze Fluorescence Change E->F G Plot Binding Curve F->G H Determine K_D G->H

MST Experimental Workflow

References

Linear vs. Branched PEG for Bioconjugation: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between linear and branched polyethylene (B3416737) glycol (PEG) for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and safety of a therapeutic molecule. This guide provides an objective comparison of the performance of linear and branched PEG architectures in bioconjugation, supported by experimental data and detailed methodologies.

Executive Summary

The architecture of a PEG polymer—either a single, straight chain (linear) or a structure with multiple PEG chains radiating from a central core (branched)—profoundly influences the physicochemical and biological properties of the resulting bioconjugate. Branched PEGs generally offer a larger hydrodynamic volume and more effective shielding of the conjugated molecule, which can lead to enhanced stability, reduced immunogenicity, and prolonged circulation half-life compared to their linear counterparts of similar molecular weight. However, the increased steric hindrance of branched structures can sometimes negatively impact the biological activity of the conjugated molecule. The optimal choice between linear and branched PEG is therefore highly dependent on the specific application and the desired therapeutic outcome.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies, offering a direct comparison between linear and branched PEG performance in key areas of bioconjugation.

Parameter Linear PEG Conjugate Branched PEG Conjugate Biomolecule Key Findings
In Vitro Cytotoxicity (IC50) 4.94 nM31.9 nM (4 kDa PEG), 111.3 nM (10 kDa PEG)Affibody-MMAE ConjugateDirect conjugation (no PEG) showed the highest cytotoxicity. Longer PEG chains, particularly branched ones, reduced cytotoxic activity due to potential steric hindrance.[1]
Pharmacokinetics (Half-life) Standard half-life2.5-fold increase (4 kDa PEG), 11.2-fold increase (10 kDa PEG)Affibody-MMAE ConjugateBranched PEG significantly prolongs the circulation half-life of the bioconjugate in a size-dependent manner.[1]
Pharmacokinetics (Clearance) Higher ClearanceLower ClearanceTNF NanobodyBranched PEG conjugates (2x20 kDa and 4x10 kDa) exhibited superior pharmacokinetic profiles with lower clearance compared to a linear 40 kDa PEG conjugate.[2]
Stability (Conformational) Stabilizing or destabilizing depending on attachment siteMore pronounced effect (more stabilizing or more destabilizing)WW domain (a small protein)Branched PEG generally has a more significant impact on the conformational stability of the protein compared to linear PEG of a similar size.[3]
Hydrodynamic Volume Smaller hydrodynamic radiusLarger hydrodynamic radiusα-lactalbumin and bovine serum albuminWhile it was initially thought that branched PEGs create a larger hydrodynamic volume, a study found no significant difference in the viscosity radii of proteins conjugated with linear and branched PEGs of the same total molecular weight.[4][5] This suggests that the extended in vivo half-life of branched PEG-proteins may not be solely due to size differences.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes a general procedure for conjugating PEG-NHS esters to primary amines (e.g., lysine (B10760008) residues) on a protein. This method is applicable to both linear and branched PEG-NHS derivatives.[6][7][8][9][10]

Materials:

  • Protein to be PEGylated

  • Linear or Branched PEG-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 5-15 minutes.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This protocol outlines the conjugation of PEG-maleimide derivatives to free sulfhydryl groups (e.g., cysteine residues) on a protein. This method is suitable for both linear and branched PEG-maleimides.[11][12][13][14]

Materials:

  • Protein with available sulfhydryl groups

  • Linear or Branched PEG-Maleimide

  • Thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5

  • Reducing agent (if disulfides need to be reduced), e.g., TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent before proceeding.

  • PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of sulfhydryl groups.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching reagent in slight excess.

  • Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.

  • Characterization: Confirm PEGylation and assess the purity of the conjugate using SDS-PAGE and other analytical techniques.

Mandatory Visualization

Molecular Architectures of Linear and Branched PEG

G cluster_linear Linear PEG cluster_branched Branched PEG L1 R1 L2 O L1->L2 (-CH2-CH2-O-)n L3 L2->L3 (-CH2-CH2-O-)n L4 L3->L4 (-CH2-CH2-O-)n L5 O L4->L5 (-CH2-CH2-O-)n L6 R2 L5->L6 (-CH2-CH2-O-)n Core Core B1_end Core->B1_end B2_end Core->B2_end B3_end Core->B3_end B1_start R1 B1_1 O B1_start->B1_1 (-CH2-CH2-O-)n B1_2 B1_1->B1_2 (-CH2-CH2-O-)n B1_3 O B1_2->B1_3 (-CH2-CH2-O-)n B1_3->B1_end (-CH2-CH2-O-)n B2_start R1 B2_1 O B2_start->B2_1 (-CH2-CH2-O-)n B2_2 B2_1->B2_2 (-CH2-CH2-O-)n B2_3 O B2_2->B2_3 (-CH2-CH2-O-)n B2_3->B2_end (-CH2-CH2-O-)n B3_start R1 B3_1 O B3_start->B3_1 (-CH2-CH2-O-)n B3_2 B3_1->B3_2 (-CH2-CH2-O-)n B3_3 O B3_2->B3_3 (-CH2-CH2-O-)n B3_3->B3_end (-CH2-CH2-O-)n

Caption: Structural comparison of linear and branched PEG molecules.

General Bioconjugation Workflow

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Biomolecule Biomolecule (e.g., Protein, Antibody) Reaction Reaction in Controlled Buffer (pH, Temp) Biomolecule->Reaction PEG Activated PEG (Linear or Branched) PEG->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Analysis (e.g., SDS-PAGE, HPLC) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Characterized Bioconjugate

Caption: A typical experimental workflow for bioconjugation.

References

Safety Operating Guide

Proper Disposal of m-PEG1000-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of m-PEG1000-CH2COOH, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.[2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, compiled from various safety data sheets.

PropertyValueSource
Molecular Weight ~1000 g/mol [3]
Appearance White to off-white solid/waxy solid
Solubility Soluble in water and many organic solvents[4]
pH (aqueous solution) Acidic (due to carboxylic acid group)N/A
LD50 (Oral, Rat) for PEG 1000 > 32 g/kg[5]

Disposal Procedures

The appropriate disposal method for this compound is contingent on its concentration and whether it is mixed with other hazardous chemicals. Polyethylene glycol (PEG) itself is considered biodegradable and not hazardous waste.[1] However, the presence of the carboxylic acid functional group necessitates careful consideration.

Experimental Protocol: Neutralization of Dilute this compound Solutions

For dilute aqueous solutions (<10%) of this compound that are not contaminated with other hazardous materials, neutralization followed by drain disposal may be permissible, subject to local regulations.

Materials:

  • Dilute this compound solution

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., 1M Sodium Hydroxide)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Place the beaker containing the dilute this compound solution on a stir plate in a fume hood.

  • Begin stirring the solution.

  • Slowly add small portions of sodium bicarbonate to the solution. Be cautious as this may cause foaming due to the release of carbon dioxide gas.

  • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).

  • Once neutralized, the solution can typically be disposed of down the sanitary sewer with a large volume of running water (at least a 100-fold excess).[6] Always confirm that this practice is in compliance with your institution's and local wastewater regulations.

Protocol: Collection of Concentrated or Contaminated this compound Waste

For concentrated this compound, or solutions mixed with other hazardous chemicals, the waste must be collected and disposed of through a licensed chemical waste contractor.

Materials:

  • Compatible chemical waste container (e.g., high-density polyethylene)

  • Hazardous waste label

  • Funnel (if necessary)

  • Appropriate PPE

Procedure:

  • Select a chemically compatible waste container that is in good condition and has a secure, leak-proof lid.[7]

  • Affix a properly filled-out hazardous waste label to the container before adding any waste. The label should include the chemical name ("this compound" and any other components), concentration, and hazard information.

  • Carefully transfer the waste into the container, using a funnel if necessary to prevent spills.

  • Keep the waste container securely closed at all times, except when adding waste.[8]

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8]

  • Ensure that the waste is segregated from incompatible materials.[4]

  • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste is_dilute Is the waste a dilute aqueous solution (<10%) and not mixed with other hazardous chemicals? start->is_dilute neutralize Neutralize with a weak base to pH 6-8 is_dilute->neutralize Yes collect_waste Collect in a labeled, compatible hazardous waste container is_dilute->collect_waste No drain_disposal Dispose down the sanitary sewer with copious amounts of water (check local regulations) neutralize->drain_disposal ehs_pickup Arrange for pickup by EHS or a licensed waste contractor collect_waste->ehs_pickup

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling m-PEG1000-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG1000-CH2COOH. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety data for polyethylene (B3416737) glycol (PEG) 1000, a closely related compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber (>0.11 mm thickness) or butyl rubber (0.7 mm thickness).[2][3]To prevent direct skin contact and potential irritation.[4]
Body Protection Lab coat, apron, or other protective clothing to prevent skin exposure.[1]To protect skin from accidental spills and contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] A P1 particulate filter respirator is recommended if dust is generated.[5]To prevent inhalation of dust particles, especially when handling the powdered form.

Hazard Identification and Toxicological Data

While this compound is not classified as a hazardous substance, it may cause mild irritation upon contact with eyes or skin.[4] The toxicological data for PEG 1000 provides a baseline for understanding its low toxicity profile.

Toxicological Data (for PEG 1000)ValueSpecies
Oral LD50 32,000 mg/kgRat
Dermal LD50 >20,000 mg/kgRabbit
Intraperitoneal LD50 15,570 mg/kgRat
Eye Irritation 500mg/24h - MildRabbit

Data sourced from various safety data sheets for PEG 1000.[4]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area Ensure Safety handle_weigh Weigh Solid prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve If applicable cleanup_decon Decontaminate Surfaces handle_weigh->cleanup_decon After Use storage_seal Seal Container Tightly handle_weigh->storage_seal If not using all handle_dissolve->cleanup_decon After Use cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe Post-Decontamination cleanup_dispose Dispose of Waste cleanup_ppe->cleanup_dispose Final Step storage_store Store in Cool, Dry Place storage_seal->storage_store

Workflow for Safe Handling of this compound

Experimental Protocol for Handling:

  • Preparation : Before handling, ensure you are in a well-ventilated area. Put on all required PPE, including safety glasses, gloves, and a lab coat.

  • Handling Solid Form :

    • When weighing the powdered or solid form, do so carefully to avoid generating dust.[4]

    • Use a chemical fume hood if there is a risk of dust inhalation.

  • Dissolving :

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • Be aware that dissolving PEGs in water can generate a slight amount of heat.[6]

  • General Precautions :

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the work area.[4]

    • Wash hands thoroughly with soap and water after handling.[4]

    • Keep the container securely sealed when not in use.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Characterization : Although PEG 1000 is not considered hazardous, any contamination with other chemicals may alter the waste's properties and require different disposal procedures.[4]

  • Solid Waste :

    • Collect unused solid material in a clearly labeled, sealable container.[4]

    • For spills, sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[4]

  • Liquid Waste :

    • Collect solutions containing this compound in a designated, labeled waste container.

    • Do not pour solutions down the drain unless permitted by local regulations.[4]

  • Container Disposal :

    • Dispose of empty containers in accordance with local, state, and federal regulations.

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[4] Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG1000-CH2COOH
Reactant of Route 2
Reactant of Route 2
m-PEG1000-CH2COOH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.